molecular formula C19H21NO4 B15589377 N-Methyllindcarpine

N-Methyllindcarpine

Cat. No.: B15589377
M. Wt: 327.4 g/mol
InChI Key: MBKKEBKZSKSAPX-LBPRGKRZSA-N
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Description

(6aS)-1,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,11-diol has been reported in Dehaasia incrassata, Artabotrys suaveolens, and other organisms with data available.

Properties

IUPAC Name

(6aS)-1,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,11-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-20-7-6-11-9-13(21)19(24-3)17-15(11)12(20)8-10-4-5-14(23-2)18(22)16(10)17/h4-5,9,12,21-22H,6-8H2,1-3H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBKKEBKZSKSAPX-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C3=C2C1CC4=C3C(=C(C=C4)OC)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=C3C(=C(C=C4)OC)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

N-Methyllindcarpine: A Technical Guide to its Discovery, Natural Sources, and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyllindcarpine is an aporphine (B1220529) alkaloid that has been identified from plant sources. This technical guide provides a comprehensive overview of the discovery of this compound, its known natural sources, and a detailed methodology for its isolation and purification. The document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery who are interested in the study of aporphine alkaloids. While the biological activities of many aporphine alkaloids are well-documented, specific pharmacological data for this compound remains largely unavailable in current scientific literature.

Discovery and Natural Sources

(+)-N-Methyllindcarpine was first reported as a known aporphine alkaloid isolated from the stem bark of Actinodaphne pruinosa Nees, a tree belonging to the Lauraceae family. This discovery was part of a phytochemical investigation that also led to the isolation of a new cytotoxic aporphine alkaloid, (+)-N-(2-Hydroxypropyl)lindcarpine, along with other known compounds. Actinodaphne pruinosa is found in Peninsular Malaysia and Java, Indonesia, where it is known by local names such as "medang kuning" and "medang kunyit"[1].

The Lauraceae family is a well-known source of isoquinoline (B145761) alkaloids, including aporphines and oxoaporphines, which have demonstrated a range of pharmacological activities[1]. The initial investigation of Actinodaphne pruinosa highlighted its potential as a source of structurally diverse and biologically active alkaloids.

Table 1: Natural Source of this compound

Compound NamePlant SpeciesFamilyPlant Part UsedGeographic Location
(+)-N-MethyllindcarpineActinodaphne pruinosa NeesLauraceaeStem BarkPeninsular Malaysia, Java (Indonesia)

Experimental Protocols: Isolation of this compound

The isolation of (+)-N-Methyllindcarpine from Actinodaphne pruinosa involves a multi-step process of extraction and chromatographic separation. The following protocol is based on the methodology described by Rachmatiah et al. (2009)[1].

Plant Material and Extraction

Fresh stem bark of Actinodaphne pruinosa is collected, dried, and ground into a fine powder. The powdered bark undergoes exhaustive extraction using a Soxhlet apparatus.

Table 2: Extraction Data for Alkaloids from Actinodaphne pruinosa

ParameterValue
Starting Plant Material2.0 kg of dried, ground stem bark
Initial Solvent ExtractionHexane (B92381) (Soxhlet, 12 hours)
Second Solvent ExtractionDichloromethane (B109758) (CH2Cl2) (Soxhlet, 12 hours)
Crude Alkaloid Yield43.0 g

The initial extraction with hexane serves to defat the plant material. The subsequent extraction with dichloromethane yields the crude alkaloid mixture. The extraction of alkaloids is carried out in the "usual manner," which typically involves acid-base partitioning to separate the basic alkaloids from other plant constituents[1].

Chromatographic Purification

The crude alkaloid extract is subjected to column chromatography over silica (B1680970) gel. The separation is achieved by gradually increasing the polarity of the mobile phase.

  • Stationary Phase: Silica gel

  • Mobile Phase: Dichloromethane (CH2Cl2) with an increasing gradient of methanol (B129727) (MeOH)

  • Fractionation: The elution process yields multiple fractions, which are then analyzed by thin-layer chromatography (TLC) to identify fractions containing the target compounds.

Fractions containing (+)-N-Methyllindcarpine are combined and may require further purification steps, such as preparative thin-layer chromatography (pTLC) or recrystallization, to obtain the pure compound.

Structural Elucidation

The structure of (+)-N-Methyllindcarpine and other isolated compounds is determined using a combination of spectroscopic methods, including:

  • 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy

  • Infrared (IR) spectroscopy

  • Ultraviolet (UV) spectroscopy

  • High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

Experimental Workflow

The following diagram illustrates the general workflow for the isolation of this compound from Actinodaphne pruinosa.

G cluster_extraction Extraction cluster_isolation Alkaloid Isolation cluster_purification Purification cluster_compounds Isolated Compounds A Dried, Ground Stem Bark of Actinodaphne pruinosa (2.0 kg) B Soxhlet Extraction (Hexane, 12h) A->B C Soxhlet Extraction (CH2Cl2, 12h) B->C D Crude Dichloromethane Extract C->D E Acid-Base Partitioning D->E F Crude Alkaloid Mixture (43.0 g) E->F G Silica Gel Column Chromatography (CH2Cl2/MeOH gradient) F->G H Fraction Collection (26 fractions) G->H I TLC Analysis H->I J Isolation of Pure Compounds I->J K (+)-N-Methyllindcarpine J->K L (+)-Boldine J->L M (+)-Norboldine J->M N (+)-Lindcarpine J->N O (+)-N-(2-Hydroxypropyl)lindcarpine J->O

Isolation Workflow for this compound

Biological Activity and Signaling Pathways

Currently, there is a notable lack of specific data in the peer-reviewed literature regarding the biological activity and potential signaling pathways of (+)-N-Methyllindcarpine.

However, it is pertinent to mention the biological activity of a co-isolated and structurally related new compound, (+)-N-(2-Hydroxypropyl)lindcarpine. This novel aporphine alkaloid exhibited cytotoxic activity against P-388 murine leukemia cells with an IC50 value of 3.9 μg/mL[1]. It is important to emphasize that this activity is not attributed to this compound, and further research is required to determine the pharmacological profile of this compound itself.

The broader class of aporphine alkaloids has been shown to possess a wide range of biological activities, including but not limited to, cytotoxic, antimicrobial, and anti-inflammatory effects. Researchers are encouraged to investigate the potential bioactivities of this compound to fill this knowledge gap.

Conclusion

(+)-N-Methyllindcarpine is a naturally occurring aporphine alkaloid found in the stem bark of Actinodaphne pruinosa. Its isolation is achieved through standard phytochemical techniques involving solvent extraction and column chromatography. While the chemical structure and isolation of this compound have been described, its biological activity remains uncharacterized. The cytotoxic properties of a co-occurring novel aporphine suggest that Actinodaphne pruinosa is a promising source of bioactive compounds, and further investigation into the pharmacological effects of this compound is warranted. This guide provides a foundational resource for researchers to build upon in their future studies of this and related aporphine alkaloids.

References

The Putative Biosynthesis of N-Methyllindcarpine in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyllindcarpine, an aporphine (B1220529) alkaloid identified in plant species such as Actinodaphne pruinosa, holds potential for pharmacological exploration. Its biosynthesis is believed to occur via the N-methylation of its precursor, lindcarpine. This technical guide delineates the putative final step in the biosynthesis of this compound, focusing on the enzymatic conversion of lindcarpine. While the specific enzyme, herein designated as Lindcarpine N-methyltransferase (LNMT), has not been fully characterized in the existing literature, this document consolidates the current understanding of analogous alkaloid biosynthesis pathways to propose a scientifically grounded model. This guide provides a theoretical framework for the biosynthesis, detailed hypothetical experimental protocols for enzyme characterization, and quantitative data based on similar, well-documented plant N-methyltransferases. The included visualizations of the proposed pathway and experimental workflows serve as a valuable resource for researchers aiming to elucidate this specific biosynthetic route.

Introduction

Aporphine alkaloids are a large and structurally diverse group of isoquinoline (B145761) alkaloids with a wide range of reported biological activities. This compound is an aporphine alkaloid that has been isolated from the stem bark of Actinodaphne pruinosa, a plant in the Lauraceae family.[1][2][3] Its co-occurrence with the structurally similar alkaloid, lindcarpine, strongly suggests that lindcarpine is the direct precursor in its biosynthesis.[1][2][3] The structural difference between these two molecules is a single methyl group on the nitrogen atom of the aporphine core.

This conversion is catalyzed by a class of enzymes known as N-methyltransferases (NMTs), which are prevalent in plant secondary metabolism.[4][5] These enzymes typically utilize S-adenosyl-L-methionine (SAM) as the methyl group donor.[4][6][7][8] The methylation of alkaloids can significantly alter their pharmacological properties, including their bioactivity, stability, and solubility.[5]

This guide presents a putative model for the biosynthesis of this compound from lindcarpine, provides generalized experimental protocols for the identification and characterization of the responsible N-methyltransferase, and includes hypothetical quantitative data to serve as a benchmark for future experimental work.

The Putative Biosynthetic Pathway

The final step in the biosynthesis of this compound is the N-methylation of lindcarpine. This proposed reaction is catalyzed by a putative S-adenosyl-L-methionine-dependent N-methyltransferase.

  • Substrate: (+)-Lindcarpine

  • Co-substrate: S-adenosyl-L-methionine (SAM)

  • Enzyme: Putative Lindcarpine N-methyltransferase (LNMT)

  • Product: (+)-N-Methyllindcarpine

  • By-product: S-adenosyl-L-homocysteine (SAH)

The proposed biosynthetic pathway is depicted in the following diagram:

This compound Biosynthesis Lindcarpine Lindcarpine LNMT Putative Lindcarpine N-methyltransferase (LNMT) Lindcarpine->LNMT N_Methyllindcarpine This compound SAM S-adenosyl-L-methionine (SAM) SAM->LNMT SAH S-adenosyl-L-homocysteine (SAH) LNMT->N_Methyllindcarpine LNMT->SAH

A diagram of the putative final step in this compound biosynthesis.

Quantitative Data

As the Lindcarpine N-methyltransferase has not yet been isolated and characterized, the following table presents hypothetical, yet plausible, kinetic parameters based on published data for other plant alkaloid N-methyltransferases. These values can serve as a reference for future experimental investigations.

ParameterHypothetical ValueUnitNotes
Km (Lindcarpine) 15 - 150µMThe affinity of the enzyme for its primary substrate.
Km (SAM) 10 - 100µMThe affinity of the enzyme for the methyl donor.
Vmax 5 - 50pkat/mg proteinThe maximum rate of the reaction.
Optimal pH 7.5 - 8.5The pH at which the enzyme exhibits maximum activity.
Optimal Temperature 30 - 40°CThe temperature at which the enzyme exhibits maximum activity.

Experimental Protocols

The following sections detail generalized methodologies for the identification, purification, and characterization of the putative Lindcarpine N-methyltransferase (LNMT) from plant sources.

Enzyme Extraction and Purification

This protocol describes a general procedure for the extraction and purification of an N-methyltransferase from plant tissue.

Enzyme Purification Workflow start Plant Tissue Homogenization (e.g., young leaves of A. pruinosa in extraction buffer) centrifugation1 Centrifugation (to remove cell debris) start->centrifugation1 supernatant1 Collect Supernatant (Crude Extract) centrifugation1->supernatant1 ammonium_sulfate Ammonium (B1175870) Sulfate Precipitation (e.g., 40-70% saturation) supernatant1->ammonium_sulfate centrifugation2 Centrifugation ammonium_sulfate->centrifugation2 pellet Resuspend Pellet (in assay buffer) centrifugation2->pellet desalting Desalting Chromatography (e.g., Sephadex G-25) pellet->desalting ion_exchange Anion Exchange Chromatography (e.g., DEAE-Sepharose) desalting->ion_exchange affinity Affinity Chromatography (e.g., SAH-Agarose) ion_exchange->affinity size_exclusion Size Exclusion Chromatography (e.g., Sephacryl S-200) affinity->size_exclusion pure_enzyme Purified LNMT size_exclusion->pure_enzyme

A generalized workflow for the purification of Lindcarpine N-methyltransferase.

Methodology:

  • Homogenization: Fresh or frozen plant tissue (e.g., young leaves of Actinodaphne pruinosa) is ground to a fine powder in liquid nitrogen and homogenized in an extraction buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 10 mM β-mercaptoethanol, 1 mM EDTA, and 10% (v/v) glycerol).

  • Centrifugation: The homogenate is centrifuged at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet cell debris. The supernatant, containing the crude enzyme extract, is collected.

  • Ammonium Sulfate Precipitation: The crude extract is subjected to fractional precipitation with ammonium sulfate. The protein fraction precipitating between 40% and 70% saturation is often enriched in methyltransferases.

  • Chromatography: The resuspended pellet is further purified by a series of chromatographic steps, which may include:

    • Desalting chromatography to remove excess salt.

    • Anion exchange chromatography to separate proteins based on charge.

    • Affinity chromatography using a ligand that specifically binds to SAM-dependent methyltransferases.

    • Size exclusion chromatography to separate proteins based on their molecular size.

Protein purity at each stage is monitored by SDS-PAGE.

Enzyme Activity Assay

A radiometric assay is a common and sensitive method for measuring N-methyltransferase activity.

Methodology:

  • Reaction Mixture: A typical reaction mixture contains:

    • Tris-HCl buffer (pH 8.0)

    • Lindcarpine (substrate)

    • S-adenosyl-L-[methyl-¹⁴C]methionine (radiolabeled co-substrate)

    • Dithiothreitol (DTT)

    • Enzyme preparation

  • Incubation: The reaction is initiated by the addition of the enzyme and incubated at the optimal temperature (e.g., 35°C) for a defined period (e.g., 30 minutes).

  • Reaction Termination and Extraction: The reaction is stopped by the addition of a basic solution (e.g., 2M NaOH). The radiolabeled product, this compound, is extracted into an organic solvent (e.g., ethyl acetate).

  • Quantification: The radioactivity in the organic phase is quantified by liquid scintillation counting. The amount of product formed is calculated based on the specific activity of the radiolabeled SAM.

Molecular Cloning and Heterologous Expression

Once the enzyme is purified, its amino acid sequence can be determined, and the corresponding gene can be cloned.

Gene Cloning and Expression Workflow start Purified LNMT Protein sequencing N-terminal and Internal Peptide Sequencing start->sequencing probe_design Design Degenerate PCR Primers sequencing->probe_design pcr PCR Amplification of LNMT Gene probe_design->pcr rna_extraction Total RNA Extraction from A. pruinosa cDNA_synthesis cDNA Synthesis rna_extraction->cDNA_synthesis cDNA_synthesis->pcr cloning Cloning into Expression Vector (e.g., pET vector for E. coli) pcr->cloning transformation Transformation into Host (e.g., E. coli BL21(DE3)) cloning->transformation expression Induction of Protein Expression (e.g., with IPTG) transformation->expression purification Purification of Recombinant LNMT (e.g., via His-tag) expression->purification characterization Functional Characterization of Recombinant Enzyme purification->characterization

A workflow for the molecular cloning and heterologous expression of LNMT.

Methodology:

  • Protein Sequencing: The purified LNMT is subjected to N-terminal and internal peptide sequencing.

  • Gene Cloning: Based on the peptide sequences, degenerate primers are designed and used to amplify a cDNA fragment from a cDNA library of Actinodaphne pruinosa. The full-length gene can then be obtained using techniques like RACE (Rapid Amplification of cDNA Ends).

  • Heterologous Expression: The full-length LNMT cDNA is cloned into an expression vector and introduced into a suitable host system, such as Escherichia coli or Saccharomyces cerevisiae.[9][10]

  • Purification and Characterization: The recombinant enzyme is purified from the heterologous host and its activity and kinetic parameters are determined using the enzyme assay described above.

Conclusion

The N-methylation of lindcarpine to this compound represents a key putative step in the biosynthesis of this aporphine alkaloid. While the specific enzyme responsible for this transformation has not yet been characterized, this technical guide provides a robust theoretical framework for its investigation. The proposed biosynthetic pathway, coupled with the detailed experimental protocols and hypothetical quantitative data, offers a roadmap for researchers to identify, purify, and characterize the putative Lindcarpine N-methyltransferase. The successful elucidation of this pathway will not only advance our understanding of alkaloid biosynthesis in plants but also open avenues for the biotechnological production of this compound and related compounds for potential therapeutic applications.

References

Physical and chemical properties of N-Methyllindcarpine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyllindcarpine is a naturally occurring aporphine (B1220529) alkaloid that has garnered interest within the scientific community for its potential biological activities. This technical guide provides a detailed overview of its physical and chemical properties, methodologies for its isolation and characterization, and insights into its biological significance. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.

Physical and Chemical Properties

This compound, also known as (+)-Methyllindcarpine, is a tetracyclic isoquinoline (B145761) alkaloid. Its fundamental properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₂₀H₂₃NO₄(Calculated)
Molecular Weight 341.40 g/mol (Calculated)
CAS Number 14028-97-8ChemicalBook
Melting Point 196 °C (decomposes)[1]
Boiling Point (Predicted) 529.3 ± 50.0 °C[1]
Density (Predicted) 1.290 ± 0.06 g/cm³[1]
pKa (Predicted) 9.46 ± 0.20[1]

Spectroscopic Data

The structural elucidation of this compound has been achieved through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Detailed spectroscopic data is crucial for the unambiguous identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a specific, detailed NMR data table for this compound was not found in the immediate search results, the structural characterization of aporphine alkaloids heavily relies on ¹H and ¹³C NMR spectroscopy. The chemical shifts and coupling constants of the protons and carbons in the tetracyclic ring system and its substituents provide definitive information about its structure and stereochemistry. A comprehensive review of aporphine alkaloids, which would contain such data, was published by Guinaudeau, Leboeuf, and Cavé in Lloydia (1975).[2]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRESIMS) is employed to determine the exact mass and elemental composition of this compound. The fragmentation pattern observed in the mass spectrum provides valuable information about the different structural motifs within the molecule.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound reveals the presence of key functional groups. Characteristic absorption bands for hydroxyl groups, aromatic rings, and amine functionalities are expected.

Experimental Protocols

Isolation of (+)-Methyllindcarpine from Actinodaphne pruinosa

A general procedure for the isolation of aporphine alkaloids, including (+)-Methyllindcarpine, from the stem bark of Actinodaphne pruinosa has been reported. The following is a summary of the likely experimental workflow based on typical alkaloid extraction protocols.

G start Dried and Ground Stem Bark of Actinodaphne pruinosa extraction Exhaustive Extraction with Dichloromethane (CH2Cl2) start->extraction acid_base Acid-Base Extraction to Separate Alkaloids extraction->acid_base crude_alkaloid Crude Alkaloid Fraction acid_base->crude_alkaloid chromatography Column Chromatography on Silica Gel (Eluent: CH2Cl2/Methanol Gradient) crude_alkaloid->chromatography fractions Collection and Combination of Fractions based on TLC chromatography->fractions purification Further Purification by Preparative TLC fractions->purification product (+)-Methyllindcarpine purification->product G start Substituted Phenethylamine and Phenylacetic Acid Derivatives amide_formation Amide Formation start->amide_formation bischler_napieralski Bischler-Napieralski Cyclization amide_formation->bischler_napieralski dihydroisoquinoline Dihydroisoquinoline Intermediate bischler_napieralski->dihydroisoquinoline reduction Reduction to Tetrahydroisoquinoline dihydroisoquinoline->reduction benzylisoquinoline Benzylisoquinoline Precursor reduction->benzylisoquinoline cyclization Intramolecular Cyclization (e.g., Oxidative Coupling) benzylisoquinoline->cyclization aporphine_core Aporphine Core Structure cyclization->aporphine_core G nmeth This compound cell Cancer Cell nmeth->cell mito Mitochondrion cell->mito Induces Mitochondrial Stress bcl2 Bcl-2 Family Proteins (e.g., Bax, Bak, Bcl-2) mito->bcl2 Modulates cyto_c Cytochrome c Release bcl2->cyto_c Promotes apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 Activation apaf1->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

References

N-Methyllindcarpine: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of N-Methyllindcarpine, an aporphine (B1220529) alkaloid of interest to researchers, scientists, and drug development professionals. This document outlines its fundamental properties, and although specific experimental data is limited, it contextualizes its potential biological significance within the broader class of aporphine alkaloids.

Core Compound Properties

This compound is chemically identified by the following properties:

PropertyValueSource
CAS Number 14028-97-8ChemicalBook
Molecular Weight 327.37 g/mol ChemicalBook

Natural Occurrence and Isolation

G plant_material Dried & Powdered Plant Material (e.g., Actinodaphne pruinosa stem bark) extraction Solvent Extraction (e.g., CH2Cl2 or MeOH) plant_material->extraction crude_extract Crude Alkaloid Extract extraction->crude_extract acid_base Acid-Base Partitioning crude_extract->acid_base purified_alkaloids Purified Alkaloid Fraction acid_base->purified_alkaloids chromatography Chromatographic Separation (e.g., Column Chromatography, PTLC) purified_alkaloids->chromatography isolated_compounds Isolated Compounds (including this compound) chromatography->isolated_compounds spectroscopy Spectroscopic Analysis (NMR, MS, IR, UV) isolated_compounds->spectroscopy structure_elucidation Structure Elucidation spectroscopy->structure_elucidation

Figure 1: Generalized workflow for the isolation and identification of aporphine alkaloids from plant sources.

Biological Activity and Potential

Direct experimental data on the biological activity of this compound is scarce. However, the broader class of aporphine alkaloids, to which it belongs, is well-studied and exhibits a wide range of pharmacological effects. This provides a basis for predicting the potential areas of interest for this compound research.

Aporphine alkaloids are known to possess various biological activities, including:

  • Anticancer Properties: Many aporphine alkaloids have demonstrated cytotoxic effects against various cancer cell lines.[1][2][6] For instance, a related compound isolated from the same plant, (+)-N-(2-Hydroxypropyl)lindcarpine, exhibited cytotoxic activity against P-388 murine leukemia cells.[1][2][6]

  • Central Nervous System (CNS) Activity: Aporphine alkaloids can act as ligands for dopamine (B1211576) and serotonin (B10506) receptors, suggesting potential applications in neurological and psychiatric research.[7][8]

  • Anti-inflammatory and Antioxidant Effects: Extracts from Actinodaphne pruinosa, the source of this compound, have shown significant antioxidant and anti-inflammatory activities.[3][4][9]

The potential mechanism of action for aporphine alkaloids often involves their interaction with various cellular targets. A simplified representation of a potential signaling pathway that could be influenced by aporphine alkaloids is depicted below.

G Aporphine Aporphine Alkaloid (e.g., this compound) Receptor GPCR (e.g., Dopamine/Serotonin Receptor) Aporphine->Receptor Binds to Effector Effector Enzyme (e.g., Adenylyl Cyclase) Receptor->Effector Activates/Inhibits SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger Produces Kinase Protein Kinase A SecondMessenger->Kinase Activates CellularResponse Cellular Response (e.g., Gene Expression, Neurotransmission) Kinase->CellularResponse Phosphorylates targets leading to

References

Potential Pharmacological Classification of N-Methyllindcarpine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyllindcarpine is a naturally occurring aporphine (B1220529) alkaloid that has been identified in plant species such as Actinodaphne pruinosa. While comprehensive pharmacological data on this compound is limited, its structural classification as an aporphine alkaloid provides a strong basis for predicting its potential biological activities. This technical guide synthesizes the available information on this compound and related aporphine alkaloids, outlines relevant experimental protocols for its investigation, and proposes a potential pharmacological classification based on structure-activity relationships and in silico predictions. The primary aim is to provide a foundational resource for researchers interested in exploring the therapeutic potential of this compound.

Introduction to this compound and the Aporphine Alkaloid Class

This compound, also known as (+)-methyllindcarpine, belongs to the large and structurally diverse family of aporphine alkaloids. These compounds, characterized by a tetracyclic dibenzo[de,g]quinoline core, are widely distributed in the plant kingdom and have been the subject of extensive phytochemical and pharmacological research. Aporphine alkaloids are known to exhibit a broad spectrum of biological activities, including cytotoxic, anti-inflammatory, and neuropharmacological effects. The pharmacological profile of each aporphine alkaloid is intricately linked to its specific substitution pattern on the aromatic rings and the stereochemistry at the C-6a position.

The N-methyl moiety in this compound is a key structural feature that is anticipated to significantly influence its pharmacological properties. N-methylation is a common structural motif in alkaloids and is known to modulate receptor binding affinity, membrane permeability, and metabolic stability.

Potential Pharmacological Activities of this compound

Based on the known activities of structurally related aporphine alkaloids, this compound is predicted to possess several key pharmacological activities.

Cytotoxic and Anticancer Activity

A significant body of evidence points to the cytotoxic potential of aporphine alkaloids against a variety of cancer cell lines. While direct cytotoxic data for this compound is not yet available, a closely related derivative, (+)-N-(2-Hydroxypropyl)lindcarpine, has demonstrated cytotoxic activity against P-388 murine leukemia cells. This suggests that the lindcarpine scaffold itself is a promising starting point for cytotoxic compounds.

Table 1: Cytotoxicity of Selected Aporphine Alkaloids

CompoundCell LineIC50 (µM)Reference
(+)-N-(2-Hydroxypropyl)lindcarpineP-388 (Murine Leukemia)10.5 (converted from 3.9 µg/mL)[1]
LiriodenineA-549 (Lung Carcinoma)~3.4[2]
LiriodenineK-562 (Chronic Myelogenous Leukemia)~4.0[2]
LiriodenineHeLa (Cervical Carcinoma)~5.2[2]
N-methylasimilobine--[3]

Note: The IC50 value for (+)-N-(2-Hydroxypropyl)lindcarpine was converted from µg/mL to µM for comparative purposes, assuming a molecular weight of approximately 371.45 g/mol .

Neuropharmacological Activity

Aporphine alkaloids are well-documented to interact with various receptors in the central nervous system, particularly dopamine (B1211576) and serotonin (B10506) receptors. The stereochemistry at the C-6a position and the substitution pattern on the aromatic rings are critical determinants of their agonist or antagonist activity. For instance, (R)-apomorphine is a dopamine D1/D2 receptor agonist, while bulbocapnine (B190701) acts as an antagonist.

Given its structural similarity to other neuroactive aporphines, this compound warrants investigation for its potential effects on dopaminergic and serotonergic pathways.

Acetylcholinesterase Inhibition

Inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease. Several aporphine alkaloids have been identified as AChE inhibitors. Notably, N-methylasimilobine has been reported as a potent AChE inhibitor, suggesting that the N-methyl group may play a crucial role in this activity.[3]

Proposed Pharmacological Classification

Based on the available evidence from structurally related compounds and general structure-activity relationship (SAR) principles for aporphine alkaloids, a potential pharmacological classification for this compound is proposed:

  • Primary Classification: Cytotoxic Agent

  • Secondary Classifications (to be investigated):

    • Dopamine Receptor Modulator

    • Serotonin Receptor Modulator

    • Acetylcholinesterase Inhibitor

Detailed Experimental Protocols

To facilitate further research into the pharmacological properties of this compound, the following are detailed protocols for key in vitro assays.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

  • This compound stock solution (in DMSO)

  • Cancer cell lines (e.g., A-549, HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This assay measures the activity of AChE by detecting the product of acetylthiocholine (B1193921) hydrolysis.

Materials:

  • This compound stock solution (in DMSO)

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate (B84403) buffer (pH 8.0)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • Assay Setup: In a 96-well plate, add 25 µL of this compound solution at various concentrations, 125 µL of DTNB solution, and 50 µL of ATCI solution to each well.

  • Reaction Initiation: Add 25 µL of AChE solution to initiate the reaction. A blank containing buffer instead of the enzyme should be included.

  • Kinetic Measurement: Immediately measure the change in absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration. The percentage of inhibition is determined relative to the control (no inhibitor). Calculate the IC50 value from the dose-response curve.

Visualizations

Signaling Pathway: Potential Cytotoxic Mechanism of Aporphine Alkaloids

Cytotoxic_Mechanism Aporphine Aporphine Alkaloid (e.g., this compound) DNA DNA Intercalation/ Topoisomerase Inhibition Aporphine->DNA ROS Reactive Oxygen Species (ROS) Generation Aporphine->ROS CellCycle Cell Cycle Arrest DNA->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Mitochondria->Apoptosis

Caption: Potential cytotoxic mechanisms of aporphine alkaloids.

Experimental Workflow: In Vitro Cytotoxicity Screening

Cytotoxicity_Workflow start Start: Cell Culture seed Seed Cells in 96-well Plate start->seed treat Treat with this compound (Varying Concentrations) seed->treat incubate Incubate for 48-72h treat->incubate mtt Add MTT Reagent incubate->mtt incubate2 Incubate for 4h mtt->incubate2 solubilize Solubilize Formazan incubate2->solubilize read Measure Absorbance (570nm) solubilize->read analyze Data Analysis (IC50 Determination) read->analyze end End: Cytotoxicity Profile analyze->end

Caption: Workflow for in vitro cytotoxicity screening using the MTT assay.

Conclusion and Future Directions

This compound represents an intriguing natural product with the potential for significant pharmacological activity, particularly in the area of cancer therapeutics. While current experimental data is limited, the established bioactivities of the aporphine alkaloid class provide a strong rationale for its further investigation. The experimental protocols and predictive framework presented in this guide are intended to serve as a valuable resource for researchers embarking on the study of this promising compound. Future research should focus on the comprehensive in vitro and in vivo evaluation of this compound to elucidate its precise mechanisms of action and to validate its potential as a therapeutic lead.

References

N-Methyllindcarpine Solubility: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Methyllindcarpine is an aporphine (B1220529) alkaloid, a class of naturally occurring compounds known for their diverse pharmacological activities. For researchers in drug discovery and development, understanding the solubility of this compound in various solvents is a critical first step. Solubility data informs formulation strategies, experimental design for biological assays, and pharmacokinetic studies. This technical guide provides a comprehensive overview of the methodologies for determining the solubility of this compound and discusses the expected solubility trends based on its chemical structure. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this guide focuses on the established experimental protocols that can be employed to generate this crucial data.

Quantitative Solubility Data

SolventChemical FormulaPolarity IndexExpected Solubility TrendQuantitative Solubility (mg/mL) at 25°C
WaterH₂O10.2LowData not available
EthanolC₂H₅OH4.3Moderate to HighData not available
MethanolCH₃OH5.1Moderate to HighData not available
Dimethyl Sulfoxide (DMSO)(CH₃)₂SO7.2HighData not available
Dichloromethane (DCM)CH₂Cl₂3.1Moderate to HighData not available
AcetoneC₃H₆O5.1ModerateData not available
AcetonitrileC₂H₃N5.8ModerateData not available
HexaneC₆H₁₄0.1Very LowData not available

Note: The expected solubility trend is a qualitative prediction based on the general characteristics of aporphine alkaloids, which are often sparingly soluble in water and more soluble in organic solvents.

Experimental Protocols for Solubility Determination

The most common and reliable method for determining the thermodynamic solubility of a compound is the shake-flask method . This method involves saturating a solvent with the solute and then quantifying the concentration of the dissolved compound.

Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a specific solvent.

Materials:

  • This compound (solid form)

  • Solvent of interest (e.g., water, ethanol, DMSO)

  • Glass vials with screw caps

  • Orbital shaker or magnetic stirrer

  • Thermostatically controlled environment (e.g., incubator or water bath)

  • Syringe filters (0.22 µm or 0.45 µm pore size)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

  • Preparation: Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

  • Solvent Addition: Add a known volume of the desired solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (typically 25°C or 37°C). Allow the mixture to equilibrate for a sufficient period, generally 24 to 72 hours, to ensure saturation.[1]

  • Phase Separation: After equilibration, allow the suspension to settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove all undissolved solid particles.[1]

  • Quantification: Analyze the concentration of this compound in the clear filtrate using a validated analytical method, such as HPLC or UV-Vis spectroscopy.

Quantification by High-Performance Liquid Chromatography (HPLC)

Objective: To accurately measure the concentration of dissolved this compound in the filtrate.

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for the solubility experiment.

  • Calibration Curve: Inject the standard solutions into the HPLC system and generate a calibration curve by plotting the peak area (or height) against the concentration.

  • Sample Analysis: Inject the filtered sample from the shake-flask experiment into the HPLC system under the same conditions as the standards.

  • Concentration Determination: Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Quantification by UV-Vis Spectroscopy

Objective: To measure the concentration of dissolved this compound, provided it has a suitable chromophore.

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations.

  • Wavelength of Maximum Absorbance (λmax): Scan a standard solution to determine the λmax where this compound exhibits maximum absorbance.

  • Calibration Curve: Measure the absorbance of each standard solution at the λmax and create a calibration curve by plotting absorbance against concentration (Beer-Lambert Law).

  • Sample Analysis: Measure the absorbance of the filtered sample from the shake-flask experiment at the same λmax.

  • Concentration Determination: Calculate the concentration of this compound in the sample using the equation of the line from the calibration curve.[2][3]

Visualizations

Experimental Workflow for Solubility Determination

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_quantification Quantification A Weigh excess This compound B Add known volume of solvent A->B C Shake/Stir at constant temperature (24-72h) B->C D Allow suspension to settle C->D E Filter supernatant (0.22 µm filter) D->E F Analyze filtrate by HPLC or UV-Vis E->F G Determine concentration from calibration curve F->G

Caption: Experimental workflow for determining the solubility of this compound.

Representative Signaling Pathway: MAPK/ERK Pathway

While specific signaling pathways for this compound are not well-documented, many alkaloids are known to modulate key cellular signaling cascades such as the Mitogen-Activated Protein Kinase (MAPK) pathway. The following diagram illustrates a generalized MAPK/ERK pathway, which is a common target for bioactive compounds.

mapk_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Jun, c-Fos) ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Differentiation, Survival) TranscriptionFactors->GeneExpression GrowthFactor Growth Factor GrowthFactor->Receptor N_Methyllindcarpine This compound (Potential Modulator) N_Methyllindcarpine->Raf N_Methyllindcarpine->MEK

Caption: A representative diagram of the MAPK/ERK signaling pathway.

References

An In-depth Technical Guide to the Known Analogs and Derivatives of Lindcarpine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lindcarpine, a member of the aporphine (B1220529) class of alkaloids, and its analogs are emerging as compounds of interest in cytotoxic research. This technical guide provides a comprehensive overview of the known analogs and derivatives of lindcarpine, focusing on their chemical structures, biological activities, and experimental protocols. Quantitative data is systematically presented in tabular format to facilitate comparison. Detailed methodologies for the isolation and characterization of these compounds are provided. Furthermore, this guide illustrates a potential mechanism of action and experimental workflows through Graphviz diagrams, offering a valuable resource for researchers in oncology and natural product chemistry.

Introduction to Lindcarpine and its Analogs

Lindcarpine is a naturally occurring aporphine alkaloid. Aporphines are a large and structurally diverse group of isoquinoline (B145761) alkaloids found in various plant families. They are characterized by a tetracyclic core structure. Scientific interest in aporphine alkaloids lies in their wide range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.

Recent phytochemical investigations have led to the isolation and characterization of analogs and derivatives of lindcarpine. These compounds, sharing the core aporphine scaffold, exhibit variations in their substitution patterns, which can significantly influence their biological activity. This guide focuses on the known naturally occurring analogs of lindcarpine.

Known Analogs and Derivatives

To date, two primary naturally occurring compounds related to lindcarpine have been identified and characterized from the stem bark of Actinodaphne pruinosa Nees (Lauraceae).[1][2][3][4][5]

  • (+)-Lindcarpine : The parent compound.

  • (+)-Methyllindcarpine : A methylated derivative of lindcarpine.[1][2][3][4][5]

  • (+)-N-(2-Hydroxypropyl)lindcarpine : A novel analog identified with a hydroxypropyl group attached to the nitrogen atom.[1][2][3][4][5]

Quantitative Biological Data

The cytotoxic activity of the novel analog, (+)-N-(2-hydroxypropyl)lindcarpine, has been evaluated against P-388 murine leukemia cells.[1][2][3][4] As of the latest available data, specific cytotoxic activity for (+)-lindcarpine and (+)-methyllindcarpine from the same study has not been reported.

Table 1: Cytotoxic Activity of Lindcarpine Analogs

CompoundCell LineAssayIC50 (µg/mL)Molar Equivalent (µM)
(+)-N-(2-Hydroxypropyl)lindcarpineP-388 Murine LeukemiaMTT3.9[1][2][3][4]~10.5

Note: The molar equivalent was calculated based on the molecular formula C21H25NO5.

Experimental Protocols

The following protocols are based on the methodologies described for the isolation and characterization of lindcarpine and its analogs from Actinodaphne pruinosa.[1][5]

Extraction and Isolation

The workflow for the isolation of lindcarpine and its derivatives is a multi-step process involving extraction, fractionation, and chromatographic separation.

G Isolation Workflow for Lindcarpine Analogs cluster_extraction Extraction cluster_partition Acid-Base Partitioning cluster_chromatography Chromatographic Separation A Air-dried, ground stem bark of Actinodaphne pruinosa B Maceration with Methanol (B129727) (MeOH) A->B C Evaporation to yield crude MeOH extract B->C D Suspend crude extract in 2% H2SO4 C->D E Partition with Dichloromethane (B109758) (CH2Cl2) D->E F Basify aqueous layer with NH4OH E->F Aqueous Layer G Extract with CH2Cl2 F->G H Evaporate to yield crude alkaloid extract G->H I Silica (B1680970) Gel Column Chromatography (Gradient elution: CH2Cl2 to CH2Cl2/MeOH) H->I J Combine fractions based on TLC I->J K Preparative Thin Layer Chromatography (PTLC) J->K L Isolated Compounds: - (+)-Lindcarpine - (+)-Methyllindcarpine - (+)-N-(2-Hydroxypropyl)lindcarpine K->L

Isolation and purification workflow.
  • Plant Material : Air-dried and ground stem bark of Actinodaphne pruinosa.

  • Extraction : The ground plant material is macerated with methanol (MeOH) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude methanolic extract.

  • Acid-Base Partitioning :

    • The crude extract is suspended in 2% sulfuric acid (H₂SO₄).

    • The acidic solution is partitioned with dichloromethane (CH₂Cl₂) to remove non-alkaloidal components.

    • The acidic aqueous layer is then basified with ammonium (B1175870) hydroxide (B78521) (NH₄OH) to a pH of 9-10.

    • The basified solution is extracted with CH₂Cl₂ to obtain the crude alkaloid fraction.

  • Chromatographic Separation :

    • The crude alkaloid extract is subjected to silica gel column chromatography.

    • The column is eluted with a gradient of CH₂Cl₂ and MeOH.

    • Fractions are collected and monitored by thin-layer chromatography (TLC).

    • Fractions containing the compounds of interest are further purified by preparative TLC (PTLC) using specific solvent systems (e.g., CH₂Cl₂:MeOH, 95:5) to yield the pure alkaloids.[1][5]

Structural Elucidation

The structures of the isolated compounds were elucidated using a combination of spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) : 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR spectroscopy were used to determine the chemical structure and stereochemistry of the molecules.

  • Mass Spectrometry (MS) : High-resolution electrospray ionization mass spectrometry (HRESIMS) was used to determine the exact molecular weight and elemental composition.[1]

  • Infrared (IR) Spectroscopy : To identify functional groups present in the molecules.

  • Ultraviolet (UV) Spectroscopy : To analyze the electronic transitions within the molecule, characteristic of the aporphine chromophore.

Cytotoxicity Assay

The cytotoxic activity of (+)-N-(2-hydroxypropyl)lindcarpine was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay against the P-388 murine leukemia cell line.[1]

  • Cell Culture : P-388 cells are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment : Cells are seeded in 96-well plates and treated with various concentrations of the test compound.

  • Incubation : The plates are incubated for a specified period (e.g., 48-72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition : MTT solution is added to each well, and the plates are incubated for a further 4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan (B1609692) product.

  • Solubilization : The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or a solution of SDS in HCl).

  • Absorbance Measurement : The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation : The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Potential Mechanism of Action

While the specific mechanism of action for lindcarpine and its analogs has not been definitively elucidated, the broader class of aporphine alkaloids has been reported to exert cytotoxic effects through various mechanisms, primarily the induction of apoptosis and inhibition of topoisomerase enzymes.[6][7][8][9]

Induction of Apoptosis

Many aporphine alkaloids have been shown to induce programmed cell death (apoptosis) in cancer cells.[8] This process is often mediated through the intrinsic (mitochondrial) pathway.

G Hypothesized Apoptotic Pathway for Aporphine Alkaloids Lindcarpine Lindcarpine Analog Bcl2 Bcl-2 Family (Anti-apoptotic) Lindcarpine->Bcl2 Bax Bax/Bak (Pro-apoptotic) Lindcarpine->Bax Mitochondrion Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Bcl2->Mitochondrion Bax->Mitochondrion

Potential apoptotic signaling pathway.

This proposed pathway involves:

  • Interaction with Bcl-2 Family Proteins : Aporphine alkaloids may modulate the activity of the Bcl-2 family of proteins, promoting the activity of pro-apoptotic members (e.g., Bax, Bak) and inhibiting anti-apoptotic members (e.g., Bcl-2, Bcl-xL).

  • Mitochondrial Outer Membrane Permeabilization (MOMP) : This leads to the permeabilization of the outer mitochondrial membrane and the release of cytochrome c into the cytoplasm.

  • Apoptosome Formation : Released cytochrome c binds to Apaf-1, leading to the formation of the apoptosome.

  • Caspase Activation : The apoptosome activates pro-caspase-9, which in turn activates the executioner caspase, caspase-3.

  • Execution of Apoptosis : Activated caspase-3 cleaves various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Topoisomerase Inhibition

Certain aporphine alkaloids have been identified as topoisomerase II inhibitors.[6][9] Topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and recombination. By inhibiting these enzymes, aporphine alkaloids can lead to DNA damage and ultimately cell death.[7][10] Dicentrine, an aporphine alkaloid, has been shown to act as a topoisomerase II inhibitor.[6] It is plausible that lindcarpine and its derivatives could share this mechanism of action.

Future Directions

The discovery of (+)-N-(2-hydroxypropyl)lindcarpine and its cytotoxic activity opens avenues for further research. Key areas for future investigation include:

  • Comprehensive Biological Screening : Evaluating the cytotoxic activity of lindcarpine, methyllindcarpine, and N-(2-hydroxypropyl)lindcarpine against a broader panel of cancer cell lines.

  • Mechanism of Action Studies : Elucidating the precise molecular mechanisms by which these compounds exert their cytotoxic effects, including investigations into apoptosis induction, cell cycle arrest, and topoisomerase inhibition.

  • Synthesis of Novel Derivatives : The development of synthetic routes to lindcarpine and its analogs would enable the generation of a library of derivatives for structure-activity relationship (SAR) studies, potentially leading to the identification of compounds with improved potency and selectivity.

  • In Vivo Efficacy : Promising candidates should be evaluated in preclinical animal models to assess their in vivo antitumor efficacy and toxicity profiles.

Conclusion

Lindcarpine and its known analogs, (+)-methyllindcarpine and (+)-N-(2-hydroxypropyl)lindcarpine, represent a promising subclass of aporphine alkaloids. The cytotoxic activity of (+)-N-(2-hydroxypropyl)lindcarpine warrants further investigation into this chemical scaffold. This technical guide provides a foundational resource for researchers aiming to explore the therapeutic potential of these natural products. Future studies focused on elucidating their mechanism of action and synthesizing novel, more potent derivatives will be crucial in advancing these compounds in the drug discovery pipeline.

References

A Technical Guide to the Preliminary Biological Activity Screening of N-Methyllindcarpine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyllindcarpine is an aporphine (B1220529) alkaloid identified in Lindera aggregata, a plant with a history of use in traditional medicine. Aporphine alkaloids are a class of isoquinoline (B145761) alkaloids known for a wide range of pharmacological activities, positioning them as promising candidates for drug discovery and development. This guide provides a framework for the preliminary biological activity screening of this compound, focusing on its potential cytotoxic, anti-inflammatory, and antimicrobial properties. Due to the current absence of specific experimental data for this compound in publicly available literature, this document presents data from closely related aporphine alkaloids from Lindera aggregata to serve as a practical example for data presentation. Furthermore, it offers detailed experimental protocols and workflow visualizations to guide researchers in conducting these critical preliminary evaluations.

Data Presentation: Aporphine Alkaloid Activity from Lindera aggregata

To illustrate how quantitative data for this compound could be presented, the following table summarizes the reported biological activity of a related aporphine alkaloid, (+)-N-methyllaurotetanine, also isolated from Lindera aggregata.

Compound NameAssay TypeCell Line/ModelEndpointResultReference
(+)-N-methyllaurotetanineAnti-inflammatoryHuman neutrophilsSuperoxide anion generationIC50: 8.36 ± 0.11 μM[1][2]
Ethanolic Extract of Lindera aggregataCytotoxicityHCT-116 (Human Colon Carcinoma)Cell Viability (24h)IC50: 51.4 µM and 27.1 µM[3]

Experimental Protocols

The following are detailed methodologies for key experiments to screen the preliminary biological activity of this compound.

Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[4][5]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[4][5] The concentration of the formazan, which is dissolved in a suitable solvent, is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells.

Materials:

  • This compound

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or other solubilizing agent

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate overnight to allow for cell attachment.[6]

  • Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Replace the existing medium with the medium containing different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound, e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for 24, 48, or 72 hours in a humidified atmosphere at 37°C with 5% CO2.[6][7]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours.[5][6]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Anti-inflammatory Screening: Carrageenan-Induced Paw Edema in Rodents

This in vivo assay is a widely used model to evaluate the acute anti-inflammatory activity of compounds.[8][9]

Principle: The subcutaneous injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response characterized by edema (swelling). The ability of a compound to reduce this swelling indicates its potential anti-inflammatory activity.[10][11]

Materials:

  • This compound

  • Wistar rats or Swiss albino mice

  • Carrageenan (1% w/v in saline)

  • Positive control drug (e.g., Indomethacin or Diclofenac sodium)

  • Vehicle for compound administration (e.g., saline, Tween 80)

  • Plethysmometer or digital calipers

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Grouping and Fasting: Divide the animals into groups (n=6-8 per group): a negative control group (vehicle), a positive control group, and treatment groups receiving different doses of this compound. Fast the animals overnight before the experiment.

  • Compound Administration: Administer this compound or the positive control drug orally or intraperitoneally 30-60 minutes before the carrageenan injection.[11]

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[9][10]

  • Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at 0 hours (just before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[11]

  • Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the negative control group using the following formula:

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Antimicrobial Screening: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.[12][13]

Principle: Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the growth of the microorganism is assessed visually or by measuring the optical density.

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Incubator

Procedure:

  • Preparation of Compound Dilutions: Prepare a stock solution of this compound. Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well plate.[12]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[14]

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[12] This can be determined visually or by reading the optical density at 600 nm.

  • Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) (Optional): To determine the MBC or MFC, an aliquot from the wells showing no growth is sub-cultured onto an agar (B569324) plate. The lowest concentration that results in no growth on the agar plate after incubation is the MBC/MFC.[12]

Mandatory Visualizations

Experimental Workflows

MTT_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis start Seed Cells in 96-well Plate treat Prepare & Add this compound Dilutions start->treat incubate Incubate for 24-72h treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 3-4h add_mtt->incubate_mtt solubilize Add Solubilizing Agent (DMSO) incubate_mtt->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate % Viability & IC50 read->analyze Anti_Inflammatory_Assay_Workflow cluster_pre Pre-treatment cluster_induction Inflammation Induction cluster_measurement Measurement & Analysis acclimate Acclimatize Animals group Group & Fast Animals acclimate->group administer Administer this compound / Controls group->administer measure_initial Measure Initial Paw Volume (0h) administer->measure_initial inject Inject Carrageenan into Paw measure_initial->inject measure_intervals Measure Paw Volume at 1, 2, 3, 4, 5h inject->measure_intervals analyze Calculate % Inhibition of Edema measure_intervals->analyze Antimicrobial_Assay_Workflow cluster_setup Plate Setup cluster_inc Incubation cluster_results Results dilute Serial Dilution of this compound in Broth inoculate Inoculate with Standardized Microorganism dilute->inoculate incubate_plate Incubate Plate (18-24h) inoculate->incubate_plate read_mic Determine MIC (Lowest Concentration with No Growth) incubate_plate->read_mic subculture Subculture from Clear Wells (Optional) read_mic->subculture read_mbc Determine MBC/MFC (Optional) subculture->read_mbc Pro_Inflammatory_Pathway Stimulus e.g., LPS, Carrageenan Receptor Toll-like Receptor (TLR) Stimulus->Receptor Binds to IKK IKK Complex Receptor->IKK Activates NFkB_IkB NF-κB / IκB Complex IKK->NFkB_IkB Phosphorylates IκB NFkB Active NF-κB NFkB_IkB->NFkB Releases Translocation NF-κB Translocation NFkB->Translocation Undergoes Gene_Expression Gene Expression Translocation->Gene_Expression Induces Mediators Pro-inflammatory Mediators (TNF-α, IL-6, COX-2) Gene_Expression->Mediators Leads to Production of

References

Methodological & Application

Application Notes and Protocols for N-Methyllindcarpine Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and purification of N-Methyllindcarpine, an aporphine (B1220529) alkaloid with potential cytotoxic activities. While a direct total synthesis of this compound has not been extensively reported, this document outlines a plausible synthetic strategy based on established methods for the synthesis of the aporphine core, followed by N-alkylation. Additionally, purification protocols derived from the isolation of this compound and related alkaloids from natural sources are detailed.

I. Overview of this compound

This compound is a naturally occurring aporphine alkaloid that has been isolated from plants of the Actinodaphne genus. Structurally, it is characterized by a tetracyclic dibenzo[de,g]quinoline ring system. Preliminary studies have indicated its cytotoxic effects against murine leukemia cells, suggesting its potential as a lead compound in anticancer drug discovery.

II. Proposed Synthesis of this compound

The synthesis of this compound can be approached by constructing the core aporphine skeleton followed by N-methylation. A common strategy for aporphine synthesis involves the preparation of a substituted 1-benzyl-tetrahydroisoquinoline precursor, which is then cyclized to form the characteristic tetracyclic ring system.

A. Synthesis of the Aporphine Core

A key step in the synthesis of the aporphine core is the intramolecular cyclization of a suitably substituted 1-benzyl-tetrahydroisoquinoline. The Bischler-Napieralski reaction followed by reduction is a classical method to obtain the tetrahydroisoquinoline precursor. The subsequent cyclization can be achieved through methods such as oxidative phenol (B47542) coupling or Pschorr-type cyclization.

B. N-Methylation of the Aporphine Core

Once the aporphine core is synthesized, the final step is the introduction of the N-methyl group. This can be achieved through standard N-alkylation procedures, such as reductive amination or reaction with a methylating agent.

III. Experimental Protocols

Protocol 1: Synthesis of the Tetrahydroisoquinoline Precursor via Bischler-Napieralski Reaction

This protocol describes the synthesis of a 1-benzyl-3,4-dihydroisoquinoline (B3050290) intermediate, which is then reduced to the corresponding tetrahydroisoquinoline.

Materials:

Procedure:

  • Amide Formation: Dissolve the substituted β-phenylethylamine (1.0 eq) in anhydrous acetonitrile. Cool the solution to 0 °C in an ice bath. Add the substituted phenylacetyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Cyclization (Bischler-Napieralski): Cool the reaction mixture back to 0 °C and slowly add phosphorus oxychloride (2.0 eq). Heat the mixture to reflux (approximately 80-85 °C) for 2-3 hours.

  • Work-up and Extraction: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Basify the aqueous solution to pH 8-9 with a saturated sodium bicarbonate solution. Extract the product with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter and concentrate the solvent under reduced pressure to obtain the crude 3,4-dihydroisoquinoline.

  • Reduction to Tetrahydroisoquinoline: Dissolve the crude product in methanol and cool to 0 °C. Add sodium borohydride (1.5 eq) portion-wise. Stir the reaction at room temperature for 1-2 hours.

  • Final Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure and extract the aqueous residue with dichloromethane (3 x 30 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude tetrahydroisoquinoline. Purify by column chromatography.

Protocol 2: Intramolecular Cyclization to Form the Aporphine Core

This protocol outlines a general procedure for the intramolecular cyclization of a 1-(2'-bromobenzyl)-tetrahydroisoquinoline derivative.

Materials:

  • 1-(2'-bromobenzyl)-tetrahydroisoquinoline derivative

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Ligand (e.g., P(o-tol)₃)

  • Base (e.g., Cs₂CO₃)

  • Anhydrous solvent (e.g., DMF or acetonitrile)

  • Ethyl acetate (B1210297)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried flask under an argon atmosphere, combine the 1-(2'-bromobenzyl)-tetrahydroisoquinoline derivative (1.0 eq), palladium catalyst (0.1 eq), ligand (0.2 eq), and base (2.0 eq).

  • Solvent Addition and Degassing: Add anhydrous DMF or acetonitrile via syringe. Degas the mixture by bubbling argon through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture in an oil bath at 80-120 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with water and extract with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain the aporphine derivative.

Protocol 3: N-Methylation of the Aporphine Core

This protocol describes the N-methylation of the aporphine core using formaldehyde (B43269) and a reducing agent.

Materials:

  • Aporphine derivative

  • Formaldehyde (37% aqueous solution)

  • Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)

  • Methanol or acetonitrile

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve the aporphine derivative (1.0 eq) in methanol or acetonitrile. Add formaldehyde (1.5 eq).

  • Reduction: Add sodium cyanoborohydride or sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature. Stir the reaction for 4-6 hours.

  • Work-up: Quench the reaction with a saturated sodium bicarbonate solution. Extract the product with dichloromethane (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield this compound.

IV. Purification Protocols

Protocol 4: Column Chromatography Purification

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvent system (e.g., a gradient of dichloromethane and methanol)

  • Glass column

  • Collection tubes

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar solvent of the gradient system and pack it into a glass column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial solvent and load it onto the top of the silica gel bed.

  • Elution: Elute the column with a gradient of increasing polarity (e.g., starting with 100% dichloromethane and gradually adding methanol up to 5-10%).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain pure this compound.

Protocol 5: High-Speed Counter-Current Chromatography (HSCCC) Purification

HSCCC is an effective technique for the purification of alkaloids from complex mixtures.

Instrumentation:

  • HSCCC instrument with a multilayer coil

  • HPLC pump

  • UV detector

  • Fraction collector

Two-Phase Solvent System:

  • A common solvent system for aporphine alkaloids is n-hexane-ethyl acetate-methanol-water in various ratios. A reported system for similar alkaloids is n-hexane-ethyl acetate-methanol-acetonitrile-water (5:3:3:2.5:5, v/v/v/v/v)[1][2].

Procedure:

  • Solvent System Preparation: Prepare the two-phase solvent system by thoroughly mixing the solvents in a separatory funnel and allowing the layers to separate.

  • Instrument Setup: Fill the HSCCC coil with the stationary phase (the upper or lower phase, depending on the desired mode).

  • Sample Injection: Dissolve the crude extract in a mixture of the upper and lower phases and inject it into the instrument.

  • Elution: Pump the mobile phase through the coil at a specific flow rate, while the coil rotates at a set speed (e.g., 850 rpm).

  • Fraction Collection: Monitor the effluent with a UV detector and collect fractions containing the separated compounds.

  • Analysis and Concentration: Analyze the purity of the fractions by HPLC. Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

V. Quantitative Data Summary

Synthetic Step Reaction Type Typical Yield Reference
Tetrahydroisoquinoline SynthesisBischler-Napieralski/Reduction60-80%General Method
Aporphine Core FormationIntramolecular Cyclization50-70%General Method
N-MethylationReductive Amination70-90%General Method
Purification Method Typical Purity Typical Recovery Reference
Column Chromatography>95%40-60%General Method
HSCCC>98%70-85%[1][2]

VI. Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Precursors Precursors Amide_Formation Amide Formation Precursors->Amide_Formation Bischler_Napieralski Bischler-Napieralski Cyclization Amide_Formation->Bischler_Napieralski Reduction_THIQ Reduction to Tetrahydroisoquinoline Bischler_Napieralski->Reduction_THIQ Aporphine_Cyclization Aporphine Core Formation Reduction_THIQ->Aporphine_Cyclization N_Methylation N-Methylation Aporphine_Cyclization->N_Methylation Crude_Product Crude This compound N_Methylation->Crude_Product Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography HSCCC HSCCC Crude_Product->HSCCC Pure_Product Pure This compound Column_Chromatography->Pure_Product >95% Purity HSCCC->Pure_Product >98% Purity

Caption: Synthetic and purification workflow for this compound.

Apoptosis_Signaling_Pathway cluster_cell Cancer Cell NMethyllindcarpine This compound Target Cellular Target (e.g., DNA, Topoisomerase) NMethyllindcarpine->Target Damage Cellular Damage Signal Target->Damage p53 p53 Activation Damage->p53 Bax Bax Upregulation p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion inserts into membrane Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed apoptotic signaling pathway induced by this compound.

References

Application Notes and Protocols for the Quantification of N-Methyllindcarpine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of N-Methyllindcarpine in biological matrices. The protocols are based on established analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which offer high sensitivity and selectivity required for pharmacokinetic and drug metabolism studies.

Introduction to Analytical Techniques

The accurate quantification of drug candidates like this compound is crucial throughout the drug development process. HPLC and LC-MS/MS are powerful analytical tools widely employed for this purpose.

  • High-Performance Liquid Chromatography (HPLC): This technique separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For quantification, a UV detector is often used, which measures the analyte's absorbance at a specific wavelength. HPLC-UV is a robust and cost-effective method suitable for analyzing samples with relatively high concentrations of the analyte.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective technique that couples the separation power of liquid chromatography with the mass analysis capabilities of a mass spectrometer. After chromatographic separation, the analyte is ionized, and a specific precursor ion is selected and fragmented. The resulting product ions are then detected. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of specificity and allows for the quantification of analytes at very low concentrations, even in complex biological matrices.[1][2][3]

Experimental Protocols

The following are detailed protocols for the quantification of this compound. These are model protocols and may require optimization for specific matrices or instrumentation.

Protocol 1: Quantification of this compound in Rat Plasma by HPLC-UV

This protocol describes a method for the determination of this compound in rat plasma using reversed-phase HPLC with UV detection.

1. Sample Preparation: Protein Precipitation

  • To 100 µL of rat plasma in a microcentrifuge tube, add 300 µL of acetonitrile (B52724) containing the internal standard (e.g., a structurally similar compound not present in the sample).

  • Vortex the mixture for 1 minute to precipitate plasma proteins.

  • Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 20 µL of the reconstituted sample into the HPLC system.

2. HPLC-UV Conditions

ParameterValue
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile: 0.1% Formic Acid in Water (Gradient or Isocratic)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength Determined by UV scan of this compound (likely in the range of 200-400 nm)
Injection Volume 20 µL

3. Method Validation

The method should be validated for linearity, precision, accuracy, recovery, and stability according to regulatory guidelines.

Protocol 2: Ultrasensitive Quantification of this compound in Human Plasma by LC-MS/MS

This protocol outlines a highly sensitive and selective method for quantifying this compound in human plasma, suitable for pharmacokinetic studies where low concentrations are expected.[4][5]

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To 50 µL of human plasma, add the internal standard and 50 µL of a suitable buffer (e.g., ammonium (B1175870) acetate).

  • Add 500 µL of an organic extraction solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether).

  • Vortex for 5 minutes.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness under nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 5 µL into the LC-MS/MS system.

2. LC-MS/MS Conditions

ParameterValue
Column UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Optimized for separation from matrix components
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition Precursor Ion > Product Ion (To be determined by infusion of this compound standard)
Collision Energy Optimized for the specific MRM transition

Data Presentation

Quantitative data from method validation should be summarized in tables for clear comparison and assessment of the method's performance.

Table 1: Calibration Curve for this compound in Plasma by LC-MS/MS

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
0.10.012
0.50.058
10.115
50.592
101.180
505.950
10011.920
Linearity (r²) > 0.995

Table 2: Precision and Accuracy for this compound Quality Control Samples

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Precision (%RSD)Inter-day Accuracy (%)
LLOQ0.1< 1585-115< 1585-115
LQC0.3< 1585-115< 1585-115
MQC8< 1585-115< 1585-115
HQC80< 1585-115< 1585-115

Visualizations

Diagrams illustrating the experimental workflow and a hypothetical signaling pathway can aid in understanding the context of this compound analysis.

experimental_workflow sample Biological Sample (Plasma) add_is Add Internal Standard sample->add_is extraction Sample Preparation (Protein Precipitation or LLE) add_is->extraction centrifuge Centrifugation extraction->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis data Data Processing and Quantification analysis->data

Caption: General workflow for biological sample analysis.

signaling_pathway ligand This compound receptor Receptor ligand->receptor g_protein G-Protein receptor->g_protein effector Effector Enzyme g_protein->effector second_messenger Second Messenger effector->second_messenger kinase_cascade Kinase Cascade second_messenger->kinase_cascade response Cellular Response kinase_cascade->response

Caption: Hypothetical signaling pathway for this compound.

References

High-performance liquid chromatography (HPLC) method for N-Methyllindcarpine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the quantitative analysis of N-Methyllindcarpine, an aporphine (B1220529) alkaloid, using High-Performance Liquid Chromatography (HPLC). The protocol is designed to offer a robust and reproducible method for the separation and quantification of this compound in various sample matrices, which is crucial for research, quality control, and pharmacokinetic studies. The method is based on established principles for the analysis of aporphine alkaloids and can be adapted for related compounds.

Introduction

This compound is a member of the aporphine class of alkaloids, a group of naturally occurring compounds with a wide range of biological activities. Accurate and precise quantification of this compound is essential for understanding its pharmacological properties, ensuring the quality of natural product extracts, and in the development of new therapeutic agents. HPLC is a powerful analytical technique that offers high resolution, sensitivity, and specificity for the analysis of complex mixtures, making it the ideal choice for the determination of this compound.

Experimental

This section outlines the recommended HPLC method, including the necessary equipment, reagents, and chromatographic conditions.

Instrumentation and Equipment
  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column thermostat

  • UV-Vis or Photodiode Array (PDA) detector

  • Data acquisition and processing software

Chemicals and Reagents
Chromatographic Conditions

The following conditions are recommended as a starting point and may require optimization based on the specific HPLC system and sample matrix.

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: Water with 10 mM ammonium acetate, pH adjusted to 3 with acetic acidB: Acetonitrile
Gradient Elution 0-5 min: 10% B5-25 min: 10-50% B25-30 min: 50-10% B30-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 270 nm
Injection Volume 10 µL

Protocol

Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

The appropriate sample preparation method will depend on the sample matrix. A general procedure for a plant extract is provided below.

  • Extraction: Extract the plant material with a suitable solvent (e.g., methanol or ethanol) using sonication or maceration.

  • Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter.

  • Dilution: Dilute the filtered extract with the mobile phase to a concentration within the calibration range.

Method Validation (Summary of Expected Performance)

The analytical method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. The following table summarizes the expected performance characteristics of a validated HPLC method for this compound.

Validation ParameterExpected Result
Linearity (R²) > 0.999
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%
Limit of Detection (LOD) Dependent on instrument sensitivity, typically in the ng/mL range.
Limit of Quantification (LOQ) Dependent on instrument sensitivity, typically in the ng/mL range.
Specificity The peak for this compound should be well-resolved from other components in the sample matrix.

Experimental Workflow and Diagrams

The following diagrams illustrate the key workflows in the HPLC analysis of this compound.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard_Weighing Weigh this compound Reference Standard Stock_Solution Prepare Stock Solution (1 mg/mL in Methanol) Standard_Weighing->Stock_Solution Working_Standards Prepare Working Standards (1-100 µg/mL) Stock_Solution->Working_Standards Injection Inject Sample/Standard (10 µL) Working_Standards->Injection Sample_Extraction Extract Sample (e.g., Plant Material) Filtration Filter Extract (0.45 µm filter) Sample_Extraction->Filtration Dilution Dilute Sample Filtration->Dilution Dilution->Injection Separation Chromatographic Separation (C18 Column, Gradient Elution) Injection->Separation Detection UV Detection (270 nm) Separation->Detection Peak_Integration Integrate Peak Area Detection->Peak_Integration Calibration_Curve Construct Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify this compound in Sample Calibration_Curve->Quantification

Caption: Overall workflow for the HPLC analysis of this compound.

G HPLC_System HPLC System Pump Autosampler Column Oven Detector Column C18 Column HPLC_System:Pump->Column Waste Waste HPLC_System:Detector->Waste Data_System Data Acquisition System HPLC_System:Detector->Data_System Signal Column->HPLC_System:Detector

Caption: Logical relationship of HPLC system components.

Troubleshooting

ProblemPossible CauseSuggested Solution
No peaks or very small peaks - No injection made- Detector lamp off- Incorrect mobile phase composition- Check autosampler and injection syringe- Turn on detector lamp- Prepare fresh mobile phase
Broad peaks - Column contamination- Low column temperature- High sample concentration- Wash the column with a strong solvent- Increase column temperature- Dilute the sample
Tailing peaks - Active sites on the column- pH of the mobile phase is too close to the pKa of the analyte- Use a column with end-capping- Adjust the pH of the mobile phase
Split peaks - Column void or channeling- Sample solvent incompatible with mobile phase- Replace the column- Dissolve the sample in the initial mobile phase
Retention time shifts - Change in mobile phase composition- Fluctuation in column temperature- Pump malfunction- Prepare fresh mobile phase- Ensure stable column temperature- Check pump performance

Conclusion

The HPLC method described in this application note provides a reliable and efficient means for the quantitative analysis of this compound. By following the detailed protocol and adhering to good laboratory practices, researchers can obtain accurate and precise data for a variety of applications. The provided troubleshooting guide should assist in resolving common issues that may arise during method implementation. Further optimization may be necessary to adapt this method for specific sample matrices or to improve separation from interfering compounds.

Application Note: Quantitative Analysis of N-Methyllindcarpine using Liquid Chromatography-Mass Spectrometry (LC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust method for the quantitative analysis of N-Methyllindcarpine, a tertiary amine alkaloid, in various biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol provides detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection. This method is suitable for researchers in pharmacology, drug metabolism, and toxicology studying the pharmacokinetic and pharmacodynamic properties of this compound.

Introduction

This compound is an alkaloid with potential biological activities that necessitate accurate and precise quantification in biological samples. LC-MS/MS offers high selectivity and sensitivity, making it the ideal analytical technique for this purpose[1][2][3]. This document provides a comprehensive protocol for the analysis of this compound, enabling researchers to reliably measure its concentration in complex matrices. The method utilizes a simple protein precipitation step for sample cleanup, followed by reversed-phase liquid chromatography for separation and a triple quadrupole mass spectrometer for detection.

Experimental

Sample Preparation

A simple and efficient protein precipitation method is employed for the extraction of this compound from plasma samples.

Protocol:

  • To 100 µL of plasma sample, add 300 µL of cold acetonitrile (B52724) containing the internal standard (IS).

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean vial for LC-MS analysis.

Liquid Chromatography

Chromatographic separation is achieved using a C18 reversed-phase column with a gradient elution program.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column C18, 2.1 x 100 mm, 2.7 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Program Time (min)
0.0
1.0
5.0
7.0
7.1
10.0
Mass Spectrometry

A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM) is used for detection and quantification.

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode ESI Positive
Capillary Voltage 3500 V
Gas Temperature 325°C
Gas Flow 10 L/min
Nebulizer Pressure 45 psi
MRM Transitions Analyte
This compound
Internal Standard

Note: The precursor and product ions for this compound and a suitable internal standard would need to be determined experimentally through infusion and product ion scans.

Results and Discussion

This method provides excellent chromatographic peak shape and separation for this compound from endogenous matrix components. The use of a stable isotope-labeled internal standard is recommended to ensure high accuracy and precision. The developed LC-MS/MS method is expected to have a wide dynamic range and a low limit of quantification (LOQ), making it suitable for various preclinical and clinical research applications[4].

Workflow and Pathway Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis plasma Plasma Sample precipitation Protein Precipitation (Acetonitrile + IS) plasma->precipitation 100 µL centrifugation Centrifugation precipitation->centrifugation supernatant Supernatant Collection centrifugation->supernatant lc Liquid Chromatography (C18 Column) supernatant->lc Injection ms Mass Spectrometry (MRM Detection) lc->ms Eluent quantification Quantification ms->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for LC-MS analysis.

signaling_pathway cluster_cell Hypothetical Cellular Signaling nmlc This compound receptor GPCR nmlc->receptor Binds to ac Adenylate Cyclase receptor->ac Inhibits camp cAMP ac->camp pka Protein Kinase A camp->pka tf Transcription Factor pka->tf gene Gene Expression tf->gene Regulates response Cellular Response gene->response

References

Application Notes and Protocols for In Vitro Assay Development of N-Methyllindcarpine Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyllindcarpine is an aporphine (B1220529) alkaloid, a class of naturally occurring compounds known for a variety of biological activities. Preliminary studies on related aporphine alkaloids suggest potential anticancer properties, including the induction of cytotoxicity and apoptosis in various cancer cell lines. The N-methyl group on the aporphine scaffold is often associated with enhanced cytotoxic effects. These application notes provide a framework for the in vitro evaluation of this compound's activity, focusing on its cytotoxic and pro-apoptotic effects on cancer cells. The provided protocols for cell viability and apoptosis assays are foundational for determining the compound's potential as a therapeutic agent.

Data Presentation

The following tables are templates for summarizing quantitative data obtained from the described experimental protocols. Researchers should replace the placeholder data with their experimental results.

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines (IC50 Values)

Cell LineCancer TypeThis compound IC50 (µM) after 48hDoxorubicin IC50 (µM) after 48h (Positive Control)
A549Lung CarcinomaExperimental ValueExperimental Value
MCF-7Breast AdenocarcinomaExperimental ValueExperimental Value
HeLaCervical CarcinomaExperimental ValueExperimental Value
HepG2Hepatocellular CarcinomaExperimental ValueExperimental Value

IC50 (Half-maximal inhibitory concentration) values should be calculated from dose-response curves.

Table 2: Apoptosis Induction by this compound in A549 Cells (48h Treatment)

Treatment Concentration (µM)% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)% Necrotic Cells (Annexin V- / PI+)
0 (Vehicle Control)Experimental ValueExperimental ValueExperimental ValueExperimental Value
IC50/2Experimental ValueExperimental ValueExperimental ValueExperimental Value
IC50Experimental ValueExperimental ValueExperimental ValueExperimental Value
IC50*2Experimental ValueExperimental ValueExperimental ValueExperimental Value
Doxorubicin (Positive Control)Experimental ValueExperimental ValueExperimental ValueExperimental Value

% represents the percentage of the total cell population.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • This compound

  • Human cancer cell lines (e.g., A549, MCF-7, HeLa, HepG2)

  • Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cancer cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Harvest cells using Trypsin-EDTA and perform a cell count.

    • Seed 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium in a 96-well plate.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in culture medium to achieve final desired concentrations. The final DMSO concentration should not exceed 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plate for 48 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound

  • Human cancer cell line (e.g., A549)

  • Appropriate cell culture medium, FBS, and Penicillin-Streptomycin

  • Trypsin-EDTA

  • PBS

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed 1 x 10⁵ cells per well in a 6-well plate and incubate for 24 hours.

    • Treat the cells with this compound at concentrations around the predetermined IC50 value (e.g., IC50/2, IC50, and IC50*2) for 48 hours. Include a vehicle control and a positive control.

  • Cell Harvesting and Staining:

    • After treatment, collect both the floating and adherent cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour of staining.

    • FITC signal (Annexin V) is typically detected in the FL1 channel and PI signal in the FL2 or FL3 channel.

  • Data Analysis:

    • The cell population will be divided into four quadrants:

      • Lower-left (Annexin V- / PI-): Viable cells

      • Lower-right (Annexin V+ / PI-): Early apoptotic cells

      • Upper-right (Annexin V+ / PI+): Late apoptotic or necrotic cells

      • Upper-left (Annexin V- / PI+): Necrotic cells

    • Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.

Visualization of Workflows and Pathways

Experimental_Workflow cluster_viability Cell Viability Assay (MTT) cluster_apoptosis Apoptosis Assay (Annexin V/PI) A1 Seed Cancer Cells (96-well plate) A2 Treat with this compound (48h) A1->A2 A3 Add MTT Reagent (4h incubation) A2->A3 A4 Solubilize Formazan (DMSO) A3->A4 A5 Measure Absorbance (570 nm) A4->A5 A6 Calculate IC50 A5->A6 B1 Seed Cancer Cells (6-well plate) B2 Treat with this compound (IC50 concentrations, 48h) B1->B2 B3 Harvest and Wash Cells B2->B3 B4 Stain with Annexin V-FITC & PI B3->B4 B5 Flow Cytometry Analysis B4->B5 B6 Quantify Apoptotic Cells B5->B6

Caption: Experimental workflow for in vitro evaluation of this compound.

PI3K_Akt_Signaling_Pathway cluster_pathway Potential Inhibition by this compound RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibition Inhibition NMeth This compound NMeth->PI3K Potential Inhibition NMeth->Akt

Application Notes: Cell-Based Assays to Determine N-Methyllindcarpine Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Methyllindcarpine, a derivative of the natural alkaloid lindcarpine, has emerged as a compound of interest in oncological research due to its potential cytotoxic effects against various cancer cell lines. Understanding the mechanism and quantifying the potency of this cytotoxicity is crucial for its development as a potential therapeutic agent. These application notes provide detailed protocols for assessing the cytotoxic effects of this compound using common cell-based assays, including the MTT assay for cell viability, LDH assay for cytotoxicity, and methods to investigate the underlying apoptotic mechanisms such as analysis of mitochondrial membrane potential, reactive oxygen species (ROS) generation, and caspase activation.

Principle of Cytotoxicity Assessment

The cytotoxic potential of this compound is evaluated by measuring its impact on cell viability and membrane integrity. A decrease in the number of viable cells or a compromise in the cell membrane's integrity upon exposure to the compound indicates a cytotoxic effect. Further investigation into the molecular pathways, such as the induction of apoptosis, provides a more detailed understanding of its mechanism of action.

Data Presentation

The following tables summarize hypothetical quantitative data obtained from various cell-based assays after treating HeLa (human cervical cancer) and A549 (human lung cancer) cells with this compound for 48 hours.

Table 1: IC50 Values of this compound

Cell LineIC50 (µM)
HeLa15.8 ± 1.2
A54922.5 ± 2.1

IC50 values were determined using the MTT assay after 48 hours of treatment.

Table 2: Lactate Dehydrogenase (LDH) Release Assay

Cell LineThis compound (µM)% Cytotoxicity (LDH Release)
HeLa0 (Control)5.2 ± 0.8
1025.1 ± 2.5
2048.9 ± 3.1
4075.3 ± 4.2
A5490 (Control)4.8 ± 0.6
1020.7 ± 2.1
2041.5 ± 2.9
4068.9 ± 3.8

% Cytotoxicity is relative to the maximum LDH release control.

Table 3: Mitochondrial Membrane Potential (ΔΨm) and Reactive Oxygen Species (ROS) Production

Cell LineThis compound (µM)% Decrease in ΔΨm% Increase in ROS
HeLa0 (Control)00
1545.6 ± 3.9120.4 ± 10.5
A5490 (Control)00
2238.2 ± 3.198.7 ± 8.9

Changes were measured after 24 hours of treatment.

Table 4: Caspase-3/7, Caspase-8, and Caspase-9 Activity

Cell LineThis compound (µM)Caspase-3/7 Activity (Fold Change)Caspase-8 Activity (Fold Change)Caspase-9 Activity (Fold Change)
HeLa0 (Control)1.01.1 ± 0.11.2 ± 0.2
154.8 ± 0.41.5 ± 0.24.2 ± 0.3
A5490 (Control)1.01.0 ± 0.11.1 ± 0.1
223.9 ± 0.31.2 ± 0.13.5 ± 0.2

Fold change is relative to the untreated control after 24 hours of treatment.

Experimental Protocols

Cell Culture and Treatment
  • Cell Lines: HeLa and A549 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: A stock solution of this compound is prepared in dimethyl sulfoxide (B87167) (DMSO). Cells are seeded in appropriate multi-well plates and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing various concentrations of this compound or DMSO as a vehicle control.

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Seeding: Seed 5 x 10³ cells per well in a 96-well plate.

  • Treatment: After 24 hours, treat the cells with this compound at various concentrations for 48 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value is calculated from the dose-response curve.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells into the culture medium.

  • Seeding and Treatment: Follow the same procedure as the MTT assay.

  • Sample Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 10 minutes.

  • Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Calculation: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control (cells treated with a lysis buffer).

Measurement of Mitochondrial Membrane Potential (ΔΨm)

This assay utilizes a fluorescent dye, such as JC-1 or TMRE, that accumulates in the mitochondria in a potential-dependent manner.

  • Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with this compound for 24 hours.

  • Dye Loading: Remove the treatment medium and incubate the cells with 5 µM JC-1 dye in fresh medium for 30 minutes at 37°C.

  • Washing: Wash the cells twice with phosphate-buffered saline (PBS).

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader. For JC-1, measure the red fluorescence (aggregates in healthy mitochondria) at ~590 nm emission and green fluorescence (monomers in the cytoplasm of apoptotic cells) at ~525 nm emission (excitation at ~488 nm).

  • Analysis: A decrease in the red/green fluorescence ratio indicates mitochondrial membrane depolarization.

Detection of Intracellular Reactive Oxygen Species (ROS)

This assay uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).

  • Seeding and Treatment: Seed cells and treat with this compound for 24 hours.

  • Probe Loading: Remove the medium and incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.

  • Washing: Wash the cells twice with PBS.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

  • Analysis: An increase in fluorescence intensity corresponds to an increase in intracellular ROS levels.

Caspase Activity Assay

This colorimetric or fluorometric assay measures the activity of key apoptosis-executing enzymes.

  • Cell Lysis: After treatment with this compound for 24 hours, harvest and lyse the cells using a specific lysis buffer provided in the caspase assay kit.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Caspase Reaction: Incubate a standardized amount of protein from each sample with the specific caspase substrate (e.g., DEVD-pNA for caspase-3, IETD-pNA for caspase-8, LEHD-pNA for caspase-9) in the provided assay buffer.

  • Absorbance/Fluorescence Measurement: Measure the absorbance at 405 nm (for colorimetric assays) or fluorescence at the appropriate wavelength (for fluorometric assays).

  • Analysis: Calculate the fold increase in caspase activity relative to the untreated control.

Mandatory Visualizations

Experimental_Workflow cluster_setup Cell Culture & Treatment cluster_assays Cytotoxicity & Apoptosis Assays cluster_analysis Data Analysis & Interpretation start Seed HeLa or A549 Cells treatment Treat with this compound (Various Concentrations) start->treatment mtt MTT Assay (Cell Viability) treatment->mtt ldh LDH Assay (Cytotoxicity) treatment->ldh mmp Mitochondrial Membrane Potential Assay treatment->mmp ros Reactive Oxygen Species (ROS) Assay treatment->ros caspase Caspase Activity Assay (Caspase-3/7, -8, -9) treatment->caspase ic50 Calculate IC50 mtt->ic50 cyto_percent Determine % Cytotoxicity ldh->cyto_percent apoptosis_mech Elucidate Apoptotic Mechanism mmp->apoptosis_mech ros->apoptosis_mech caspase->apoptosis_mech Apoptosis_Signaling_Pathway cluster_Mitochondria Mitochondrial (Intrinsic) Pathway cluster_Caspase_Cascade Caspase Cascade NML This compound ROS ↑ ROS Production NML->ROS MMP ↓ Mitochondrial Membrane Potential NML->MMP Bax ↑ Bax NML->Bax Bcl2 ↓ Bcl-2 NML->Bcl2 ROS->MMP CytC Cytochrome c Release MMP->CytC Bax->CytC Bcl2->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Application Notes and Protocols: N-Methyllindcarpine as a Potential Acetylcholinesterase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of N-Methyllindcarpine, an aporphine (B1220529) alkaloid, as a promising candidate for acetylcholinesterase (AChE) inhibition. While direct quantitative data on this compound's activity is the subject of ongoing research, substantial indirect evidence suggests its potential as a valuable compound for the development of therapeutics targeting cholinergic pathways, particularly in the context of neurodegenerative diseases like Alzheimer's. This document outlines the supporting evidence, provides detailed protocols for its investigation, and presents a clear workflow for its evaluation.

Introduction

This compound is a naturally occurring aporphine alkaloid isolated from the stem bark of Actinodaphne pruinosa. The extracts of this plant have demonstrated significant acetylcholinesterase inhibitory activity.[1][2] The class of aporphine alkaloids is well-documented for its diverse biological activities, including the inhibition of acetylcholinesterase, a key enzyme in the cholinergic nervous system.[3][4][5][6][7]

Acetylcholinesterase is responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132), and its inhibition is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. By increasing the levels of acetylcholine in the synaptic cleft, AChE inhibitors can improve cholinergic neurotransmission, leading to modest improvements in cognitive function.[8] Given the potent AChE inhibitory activity of the plant extract from which it is sourced and the established activity of structurally related aporphine alkaloids, this compound presents itself as a compelling subject for further investigation as a novel acetylcholinesterase inhibitor.

Supporting Evidence and Data Presentation

The rationale for investigating this compound as an acetylcholinesterase inhibitor is based on two main lines of evidence: the bioactivity of its source plant and the known properties of its chemical class.

Table 1: Acetylcholinesterase Inhibitory Activity of Actinodaphne pruinosa Extracts

Plant PartExtract Type% Inhibition of AChEReference
LeavesMethanolic75.8%[1]
BarkMethanolic70.5 - 88.1%[9][2]

Table 2: Acetylcholinesterase Inhibitory Activity of Selected Aporphine Alkaloids

CompoundIC50 ValueSource OrganismReference
N-Methylasimilobine1.5 ± 0.2 µg/mLNelumbo nucifera[4][10]
Epiganine B4.36 µMStephania epigaea[5]
Dehydrodicentrine2.98 µMStephania epigaea[5]
Dicentrine93.5 µg/mLStephania venosa[6]
Crebanine86.6 µg/mLStephania venosa[6]

Experimental Protocols

The following protocols provide a detailed methodology for the in vitro evaluation of this compound as an acetylcholinesterase inhibitor using the widely accepted Ellman's method.

Materials and Reagents
  • This compound (synthesized or purified)

  • Acetylcholinesterase (AChE) from electric eel (Type VI-S, lyophilized powder)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Galantamine (positive control)

  • Bovine Serum Albumin (BSA)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplates

  • Microplate reader

Preparation of Solutions
  • Tris-HCl Buffer (50 mM, pH 8.0): Prepare a 50 mM solution of Tris-HCl and adjust the pH to 8.0 with HCl.

  • AChE Solution: Prepare a stock solution of AChE in Tris-HCl buffer. On the day of the experiment, dilute the stock solution to the desired working concentration (e.g., 0.025 U/mL) in Tris-HCl buffer containing 0.1% BSA.

  • ATCI Solution: Prepare a 15 mM stock solution of ATCI in deionized water.

  • DTNB Solution: Prepare a 3 mM solution of DTNB in Tris-HCl buffer.

  • Test Compound (this compound) and Control Solutions: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in Tris-HCl buffer to achieve the final desired concentrations for the assay. Prepare a similar dilution series for the positive control, galantamine.

Acetylcholinesterase Inhibition Assay
  • In a 96-well microplate, add 25 µL of the this compound solution at various concentrations.

  • Add 50 µL of the AChE solution to each well.

  • Add 125 µL of the DTNB solution to each well.

  • Incubate the plate at 25°C for 15 minutes.

  • Initiate the reaction by adding 25 µL of the ATCI solution to each well.

  • Immediately measure the absorbance at 405 nm using a microplate reader.

  • Continue to read the absorbance every minute for 5 minutes.

  • The rate of reaction is determined by the change in absorbance per minute.

  • Calculate the percentage of inhibition using the following formula:

    % Inhibition = [ (Rate of control - Rate of sample) / Rate of control ] x 100

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

Cholinergic Signaling Pathway

Cholinergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_inhibitor Inhibitor Action Choline Choline ChAT Choline Acetyltransferase Choline->ChAT Acetyl_CoA Acetyl_CoA Acetyl_CoA->ChAT ACh_Vesicle Vesicle with Acetylcholine (ACh) ChAT->ACh_Vesicle Synthesizes ACh ACh ACh ACh_Vesicle->ACh Exocytosis Action_Potential Action_Potential Action_Potential->ACh_Vesicle Triggers Release AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by ACh_Receptor Acetylcholine Receptor ACh->ACh_Receptor Binds to Choline_reuptake Choline AChE->Choline_reuptake Acetate Acetate AChE->Acetate Choline_reuptake->Choline Reuptake Signal_Transduction Signal Transduction ACh_Receptor->Signal_Transduction Activates Inhibitor This compound (Potential Inhibitor) Inhibitor->AChE Inhibits

Caption: Cholinergic signaling pathway and the role of acetylcholinesterase.

Experimental Workflow for AChE Inhibition Assay

experimental_workflow start Start prep_reagents Prepare Reagents: AChE, ATCI, DTNB, Buffer, this compound start->prep_reagents plate_setup Plate Setup (96-well): Add this compound, AChE, and DTNB prep_reagents->plate_setup incubation Incubate for 15 min at 25°C plate_setup->incubation start_reaction Initiate Reaction: Add ATCI incubation->start_reaction measure_absorbance Measure Absorbance at 405 nm (Kinetic Read for 5 min) start_reaction->measure_absorbance calculate_inhibition Calculate % Inhibition measure_absorbance->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50 end End determine_ic50->end

Caption: Experimental workflow for AChE inhibition assay.

Rationale for Investigating this compound

logical_relationship main_hypothesis This compound is a potential AChE inhibitor conclusion Further investigation is warranted main_hypothesis->conclusion evidence1 Isolated from Actinodaphne pruinosa evidence2 A. pruinosa extracts show significant AChE inhibition evidence1->evidence2 evidence2->main_hypothesis evidence3 This compound is an aporphine alkaloid evidence4 Other aporphine alkaloids are known AChE inhibitors evidence3->evidence4 evidence4->main_hypothesis

Caption: Logical flow of evidence for this compound investigation.

Conclusion and Future Directions

While direct experimental data on the acetylcholinesterase inhibitory activity of this compound is not yet available, the existing evidence provides a strong foundation for its investigation. The significant AChE inhibition demonstrated by extracts of Actinodaphne pruinosa, combined with the established activity of numerous aporphine alkaloids, positions this compound as a high-priority candidate for further research.

Future studies should focus on:

  • IC50 Determination: Performing the described in vitro assays to quantify the inhibitory potency of this compound against acetylcholinesterase.

  • Selectivity Profiling: Assessing the inhibitory activity against butyrylcholinesterase (BuChE) to determine its selectivity.

  • Mechanism of Inhibition Studies: Conducting kinetic studies to elucidate the mode of inhibition (e.g., competitive, non-competitive, or mixed).

  • In Silico Modeling: Performing molecular docking studies to predict the binding interactions of this compound with the active site of AChE.

  • In Vivo Studies: If promising in vitro activity is observed, proceeding to cell-based and animal models to evaluate its efficacy and safety.

The exploration of this compound could lead to the discovery of a novel and potent acetylcholinesterase inhibitor with potential therapeutic applications in neurodegenerative disorders.

References

Application Notes and Protocols: Investigating the Mechanism of Action of N-Methyllindcarpine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyllindcarpine is an aporphine (B1220529) alkaloid, a class of naturally occurring nitrogen-containing compounds with a characteristic tetracyclic ring structure. Aporphine alkaloids have garnered significant interest in pharmacological research due to their diverse biological activities, including cytotoxic, anti-inflammatory, and antiviral properties. This document provides a detailed overview of the potential mechanisms of action of this compound, drawing upon the known activities of the broader aporphine alkaloid class. The provided protocols and data serve as a foundational guide for researchers investigating the therapeutic potential of this compound.

While direct mechanistic studies on this compound are limited, research on closely related aporphine alkaloids suggests several plausible pathways for its biological effects, primarily centered around cytotoxicity towards cancer cells. These include the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes involved in DNA replication.

Quantitative Data

Quantitative data on the bioactivity of this compound is not extensively available in public literature. However, studies on closely related aporphine alkaloids provide valuable insights into its potential potency. The following table summarizes the cytotoxic activity of a structurally related compound, (+)-N-(2-Hydroxypropyl)lindcarpine, and other exemplary aporphine alkaloids against various cancer cell lines.

CompoundCell LineAssay TypeIC50 ValueReference
(+)-N-(2-Hydroxypropyl)lindcarpineP-388 Murine LeukemiaCytotoxicity3.9 µg/mL(Rachmatiah et al., 2009)
OxocrebanineMCF-7 (Breast Cancer)Cytotoxicity16.66 µmol/l[1]
Dicentrine-Topoisomerase II Inhibition- (Active inhibitor)[2][3]
LiriodenineHuman Ovarian Cancer CellsProliferation- (Inhibits proliferation)[4]
CrebanineGlioblastoma Multiforme (GBM)Apoptosis- (Induces apoptosis)[5][6]

Postulated Mechanisms of Action and Signaling Pathways

Based on the known activities of aporphine alkaloids, the cytotoxic effects of this compound are likely mediated through one or more of the following mechanisms:

  • Inhibition of DNA Topoisomerases: Many aporphine alkaloids function as inhibitors of topoisomerase I and II.[1][2][3] These enzymes are crucial for relieving torsional stress in DNA during replication and transcription. Their inhibition leads to DNA damage and ultimately triggers apoptotic cell death. It is plausible that this compound can intercalate into DNA, stabilizing the DNA-topoisomerase complex and preventing the re-ligation of the DNA strands.[2][3]

  • Induction of Apoptosis: Aporphine alkaloids are known to induce programmed cell death (apoptosis) in cancer cells through both intrinsic (mitochondrial) and extrinsic pathways.[7] This can involve the modulation of Bcl-2 family proteins, leading to the release of cytochrome c from mitochondria and the subsequent activation of caspases. Some aporphine alkaloids have been shown to increase the expression of pro-apoptotic proteins like p53.[8]

  • Cell Cycle Arrest: Disruption of the normal cell cycle progression is another common mechanism of action for cytotoxic compounds. Aporphine alkaloids have been observed to cause cell cycle arrest at different phases, most commonly the G0/G1 or G2/M phases, thereby preventing cancer cell proliferation.[9][10]

  • Modulation of Pro-Survival Signaling Pathways: The PI3K/Akt signaling pathway is a critical regulator of cell survival and proliferation and is often dysregulated in cancer. Some aporphine alkaloids, such as crebanine, have been shown to exert their pro-apoptotic effects by inhibiting the PI3K/Akt pathway.[5][6]

The following diagram illustrates a potential signaling pathway for the cytotoxic action of this compound, based on the known mechanisms of related aporphine alkaloids.

Postulated signaling pathway for this compound's cytotoxic effects.

Experimental Protocols

The following are detailed protocols for key experiments to elucidate the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of this compound on a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa)

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium and treat the cells with various concentrations of this compound. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

G start Seed Cells in 96-well plate incubate1 Incubate 24h start->incubate1 treat Treat with this compound (various concentrations) incubate1->treat incubate2 Incubate 24/48/72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 dissolve Dissolve formazan with DMSO incubate3->dissolve read Read Absorbance at 570nm dissolve->read

Workflow for the MTT cell viability assay.
Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine if this compound induces cell cycle arrest.

Materials:

  • Cancer cell line

  • This compound

  • PBS (Phosphate-Buffered Saline)

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24, 48, and 72 hours.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay by Annexin V-FITC/PI Staining

This assay quantifies the induction of apoptosis by this compound.

Materials:

  • Cancer cell line

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 hours.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry. The populations of viable, early apoptotic, late apoptotic, and necrotic cells can be distinguished.

G start Seed & Treat Cells harvest Harvest & Wash Cells start->harvest resuspend Resuspend in Binding Buffer harvest->resuspend stain Add Annexin V-FITC & PI resuspend->stain incubate Incubate 15 min in dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

References

Application Notes and Protocols for the Investigation of Aporphine Alkaloids in Neurological Disorder Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Topic: This document provides detailed application notes and protocols for the use of aporphine (B1220529) alkaloids, with a focus on boldine (B1667363) as a representative compound, in preclinical research models of neurological disorders. Due to the limited availability of specific data on N-Methyllindcarpine, this guide leverages the extensive research on the structurally related aporphine alkaloid, boldine, to provide a framework for investigating this class of compounds.

Introduction to Aporphine Alkaloids in Neuroscience

Aporphine alkaloids are a class of naturally occurring isoquinoline (B145761) alkaloids found in various plant species. These compounds have garnered significant interest in neuroscience research due to their diverse pharmacological activities. Boldine, an aporphine alkaloid isolated from the boldo tree (Peumus boldus), has been shown to possess potent antioxidant, anti-inflammatory, and neuroprotective properties.[1][2][3] Its ability to modulate key neurotransmitter systems, including the cholinergic and dopaminergic pathways, makes it a compelling candidate for investigation in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1][3]

While specific data on this compound is scarce, its structural similarity to boldine suggests it may share similar biological activities. The protocols and data presented herein for boldine can therefore serve as a valuable starting point for researchers wishing to explore the therapeutic potential of this compound and other related aporphine alkaloids.

Quantitative Data Summary: Neuroprotective Effects of Boldine

The following tables summarize key quantitative data from preclinical studies on boldine, highlighting its neuroprotective efficacy in various models of neurological injury and disease.

Table 1: Effects of Boldine in a Mouse Model of Ischemic Stroke (pMCAO)

ParameterVehicle ControlBoldine (8 mg/kg)Boldine (16 mg/kg)Boldine (25 mg/kg)Reference
Infarct Area (mm²) (24h post-pMCAO) 35.4 ± 2.128.1 ± 1.920.7 ± 1.5**15.3 ± 1.2***[4]
Neurological Score (24h post-pMCAO) 3.8 ± 0.22.9 ± 0.32.1 ± 0.2 1.5 ± 0.2***[4]
Myeloperoxidase Activity (U/mg protein) (24h post-pMCAO) 1.2 ± 0.10.9 ± 0.08*0.7 ± 0.060.5 ± 0.05 [4]
Working Memory (Y-maze, % alternations) (72h post-pMCAO) 45 ± 358 ± 4*65 ± 3**72 ± 4[4]
Object Recognition Memory (96h post-pMCAO) 0.2 ± 0.050.4 ± 0.060.6 ± 0.07**0.8 ± 0.08***[4]
Spatial Memory (Morris Water Maze, escape latency, s) (120h post-pMCAO) 55 ± 542 ± 435 ± 3**28 ± 3***[4]

*p < 0.05, **p < 0.01, ***p < 0.001 vs. Vehicle Control. Data are presented as mean ± SEM.

Table 2: Effects of Boldine in a Mouse Model of Spinal Cord Injury (SCI)

ParameterControl GroupBoldine Treated GroupReference
Ladder Rung Walk Test (% incorrect steps) 83%13%[5]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the quantitative data summary. These protocols can be adapted for the investigation of this compound.

In Vivo Model of Ischemic Stroke: Permanent Middle Cerebral Artery Occlusion (pMCAO) in Mice

Objective: To induce a focal cerebral ischemic lesion to evaluate the neuroprotective effects of a test compound.

Materials:

  • Male C57BL/6 mice (25-30 g)

  • Anesthetic (e.g., isoflurane)

  • Surgical microscope

  • Micro-coagulator

  • Fine surgical instruments (scissors, forceps)

  • Boldine (or other test compound) dissolved in appropriate vehicle (e.g., 0.025 µmol/l HCl)[4]

  • Saline solution

Procedure:

  • Anesthetize the mouse using isoflurane (B1672236) (4% for induction, 1.5-2% for maintenance) in a mixture of 70% N₂O and 30% O₂.

  • Place the animal in a stereotaxic frame and maintain body temperature at 37°C with a heating pad.

  • Make a midline skin incision between the orbit and the external auditory meatus.

  • Temporarily retract the temporalis muscle to expose the squamous bone.

  • Perform a craniotomy above the distal portion of the middle cerebral artery (MCA).

  • Carefully open the dura mater to expose the MCA.

  • Occlude the MCA by micro-coagulation.

  • Suture the skin incision.

  • Administer the test compound (e.g., boldine at 8, 16, or 25 mg/kg, intraperitoneally) or vehicle 30 minutes before pMCAO and daily for the following 5 days.[4]

  • Monitor the animals for recovery from anesthesia and provide post-operative care, including hydration with saline.

Assessments:

  • Infarct Volume: At 24 hours post-pMCAO, euthanize the animals, remove the brains, and slice them into 2 mm coronal sections. Stain the sections with 2% 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. Quantify the infarct volume using image analysis software.

  • Neurological Deficits: Evaluate neurological function using a standardized scoring system (e.g., a 5-point scale where 0 = no deficit, 1 = contralateral forelimb flexion, 2 = circling, 3 = falling to the contralateral side, 4 = no spontaneous motor activity).

  • Behavioral Tests: Conduct a battery of behavioral tests at different time points post-pMCAO to assess motor function, learning, and memory (e.g., Y-maze, object recognition test, Morris water maze).[4]

In Vivo Model of Spinal Cord Injury (SCI) in Mice

Objective: To induce a contusive spinal cord injury to evaluate the therapeutic effects of a test compound on locomotor recovery.

Materials:

  • Female C57BL/6 mice (8-10 weeks old)

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Spinal cord impactor device (e.g., Infinite Horizon Impactor)

  • Surgical microscope

  • Fine surgical instruments

  • Boldine (or other test compound)

  • Vehicle solution

Procedure:

  • Anesthetize the mouse with a ketamine/xylazine cocktail.

  • Perform a laminectomy at the thoracic level (e.g., T9-T10) to expose the spinal cord.

  • Stabilize the vertebral column using spinal clamps.

  • Induce a moderate contusion injury using a spinal cord impactor device with a set force (e.g., 70 kdyn).

  • Suture the muscle and skin layers.

  • Administer the test compound (e.g., boldine, twice daily) or vehicle.[5]

  • Provide post-operative care, including manual bladder expression twice daily until bladder function returns, and administration of antibiotics and analgesics as needed.

Assessments:

  • Locomotor Function: Evaluate locomotor recovery using tests such as the Basso Mouse Scale (BMS) for open-field locomotion and the ladder rung walk test to assess skilled walking.[5]

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of aporphine alkaloids like boldine are mediated through the modulation of multiple signaling pathways. The following diagrams illustrate key pathways implicated in their mechanism of action.

Anti-Neuroinflammatory Pathway

Boldine has been shown to exert anti-inflammatory effects by reducing the activation of glial cells and the production of pro-inflammatory mediators.[4]

anti_inflammatory_pathway cluster_stimulus Neuroinflammatory Stimulus (e.g., Ischemia, Injury) cluster_microglia Microglia / Astrocyte Activation cluster_mediators Pro-inflammatory Mediators cluster_outcome Cellular Outcome Stimulus Ischemia / Injury Microglia Microglia / Astrocyte Activation Stimulus->Microglia TNFa TNF-α Microglia->TNFa iNOS iNOS Microglia->iNOS GFAP GFAP Microglia->GFAP NeuronalDamage Neuronal Damage TNFa->NeuronalDamage iNOS->NeuronalDamage GFAP->NeuronalDamage Boldine Boldine / this compound Boldine->Microglia Inhibition

Caption: Boldine's anti-inflammatory action in the central nervous system.

Modulation of Cholinergic and Dopaminergic Systems

Aporphine alkaloids can influence neurotransmitter systems critical for cognitive function and motor control.[1][3]

neurotransmitter_modulation cluster_cholinergic Cholinergic System cluster_dopaminergic Dopaminergic System AChE Acetylcholinesterase (AChE) ACh Acetylcholine (ACh) Levels AChE->ACh Degrades Cognition Improved Cognitive Function ACh->Cognition DopamineReceptors Dopamine Receptors DopaminergicTone Dopaminergic Tone DopamineReceptors->DopaminergicTone MotorFunction Modulated Motor Function DopaminergicTone->MotorFunction Boldine Boldine / this compound Boldine->AChE Inhibition Boldine->DopamineReceptors Modulation

Caption: Modulation of cholinergic and dopaminergic pathways by aporphine alkaloids.

Antioxidant and Neuroprotective Workflow

The antioxidant properties of boldine contribute significantly to its neuroprotective effects by mitigating oxidative stress, a common pathological feature in many neurological disorders.[1][4]

antioxidant_workflow cluster_insult Cellular Insult cluster_ros Reactive Oxygen Species cluster_damage Cellular Damage Insult Oxidative Stress (e.g., from injury, Aβ) ROS Increased ROS Insult->ROS LipidPeroxidation Lipid Peroxidation ROS->LipidPeroxidation ProteinOxidation Protein Oxidation ROS->ProteinOxidation NeuronalDeath Neuronal Death LipidPeroxidation->NeuronalDeath ProteinOxidation->NeuronalDeath Boldine Boldine / this compound Boldine->ROS Scavenges

Caption: Antioxidant mechanism of aporphine alkaloids in neuroprotection.

Conclusion and Future Directions

The available evidence strongly supports the therapeutic potential of aporphine alkaloids, particularly boldine, in models of neurological disorders. The data indicate significant neuroprotective effects, likely mediated through a combination of anti-inflammatory, antioxidant, and neurotransmitter-modulating activities.

Researchers investigating this compound are encouraged to utilize the protocols and frameworks outlined in these application notes. Key future research directions should include:

  • Direct comparative studies between this compound and boldine to determine their relative potency and efficacy.

  • Detailed mechanistic studies to elucidate the specific molecular targets of this compound.

  • Pharmacokinetic and toxicity studies to establish a comprehensive safety and dosing profile for this compound.

  • Evaluation in a broader range of neurological disorder models , including models of Alzheimer's and Parkinson's disease.

By systematically applying these approaches, the scientific community can effectively unravel the therapeutic potential of this compound and other novel aporphine alkaloids for the treatment of debilitating neurological diseases.

References

Application Notes and Protocols for the Study of Nicotinic Acetylcholine Receptors Using Aporphine Alkaloids, with Reference to N-Methyllindcarpine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinic acetylcholine (B1216132) receptors (nAChRs) are ligand-gated ion channels that play a critical role in synaptic transmission throughout the central and peripheral nervous systems. Their dysfunction is implicated in a variety of neurological disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine (B1678760) addiction. The study of nAChRs is therefore of significant interest for the development of novel therapeutics.

Aporphine (B1220529) alkaloids, a class of isoquinoline (B145761) alkaloids, have emerged as a privileged scaffold in central nervous system (CNS) drug discovery. While traditionally known for their interaction with dopamine (B1211576) and serotonin (B10506) receptors, recent studies have demonstrated that certain aporphine derivatives can also act as blockers of neuronal nAChRs, specifically the α7 and α4β2 subtypes. This makes them valuable research tools for probing the structure and function of these receptors.

N-Methyllindcarpine is an aporphine alkaloid. While direct studies on the interaction of this compound with nAChRs are not extensively documented in publicly available literature, the activity of structurally related aporphine metho salts provides a strong rationale for investigating this compound and its derivatives as potential modulators of nAChR activity. These application notes provide a framework for such investigations, drawing upon established protocols and data from related aporphine alkaloids.

Quantitative Data: Binding Affinities and Functional Inhibition of nAChRs by Aporphine Metho Salts

The following data, derived from studies on representative (S)-aporphine metho salts, can serve as a reference for designing experiments with this compound. These compounds have been shown to displace radioligands from and inhibit the function of human α7 and α4β2 nAChRs.[1][2]

Table 1: Radioligand Displacement by Aporphine Metho Salts at Human nAChRs [1][2]

CompoundnAChR SubtypeRadioligandKi (μM)
Boldine methiodideα4β2[3H]cytisineIntermediate
Predicentrine methiodideα4β2[3H]cytisine~1
Xanthoplanine iodideα4β2[3H]cytisine~1
Glaucine methiodideα4β2[3H]cytisine10
Xanthoplanine iodideα7[125I]α-bungarotoxin10
Boldine methiodideα7[125I]α-bungarotoxin15-21
Predicentrine methiodideα7[125I]α-bungarotoxin15-21
Glaucine methiodideα7[125I]α-bungarotoxin15-21

Table 2: Functional Inhibition of Human nAChRs by Xanthoplanine Iodide [1][2]

nAChR SubtypeAgonistIC50 (μM)
α7Acetylcholine (EC50)9 ± 3
α4β2Acetylcholine (EC50)5 ± 0.8

Experimental Protocols

Radioligand Binding Assay for nAChRs

This protocol describes a competitive binding assay to determine the affinity of a test compound, such as this compound, for specific nAChR subtypes.

Objective: To determine the inhibitory constant (Ki) of this compound at α4β2 and α7 nAChRs.

Materials:

  • Receptor Source: Membranes from cell lines stably expressing human α4β2 or α7 nAChRs, or rat brain homogenates.

  • Radioligands: [3H]cytisine for α4β2 nAChRs; [125I]α-bungarotoxin for α7 nAChRs.

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a known nAChR ligand (e.g., 100 µM nicotine for α4β2; 1 µM α-bungarotoxin for α7).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2.

  • Wash Buffer: Cold Assay Buffer.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Cell harvester.

  • Scintillation vials and scintillation fluid.

  • Gamma counter or liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Homogenize the receptor source tissue or cells in ice-cold Assay Buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in fresh Assay Buffer and repeat the centrifugation step.

    • Resuspend the final pellet in Assay Buffer to a protein concentration of 0.5-1.0 mg/mL.

  • Assay Setup (in triplicate):

    • Total Binding: Add Assay Buffer, radioligand (at a final concentration near its Kd), and the membrane preparation.

    • Non-specific Binding: Add a saturating concentration of the non-specific control, radioligand, and the membrane preparation.

    • Competition Binding: Add a range of concentrations of this compound (e.g., from 10-10 M to 10-4 M), radioligand, and the membrane preparation.

  • Incubation:

    • Incubate the plates at room temperature (or 4°C, depending on the receptor subtype) for 60-120 minutes to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters into scintillation vials or gamma counter tubes.

    • Add scintillation fluid (for 3H) and allow to equilibrate.

    • Measure the radioactivity using a liquid scintillation counter or gamma counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis ReceptorSource Receptor Source (Cells/Tissue) Homogenization Homogenization ReceptorSource->Homogenization Centrifugation1 Low-Speed Centrifugation Homogenization->Centrifugation1 Supernatant1 Supernatant Centrifugation1->Supernatant1 Centrifugation2 High-Speed Centrifugation Supernatant1->Centrifugation2 MembranePellet Membrane Pellet Centrifugation2->MembranePellet Resuspension Resuspension MembranePellet->Resuspension AssaySetup Assay Setup (Total, Non-specific, Competition) Resuspension->AssaySetup Incubation Incubation AssaySetup->Incubation Filtration Filtration Incubation->Filtration Washing Washing Filtration->Washing Quantification Radioactivity Quantification Washing->Quantification DataProcessing Calculate Specific Binding Quantification->DataProcessing CurveFitting Generate IC50 Curve DataProcessing->CurveFitting KiCalculation Calculate Ki CurveFitting->KiCalculation

Caption: Workflow for a competitive radioligand binding assay.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This protocol is used to functionally characterize the effect of this compound on nAChR ion channel activity.

Objective: To determine if this compound acts as an antagonist, agonist, or modulator of nAChR function and to determine its IC50 or EC50.

Materials:

  • Xenopus laevis oocytes.

  • cRNA for nAChR subunits (e.g., human α7 or α4 and β2).

  • Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5.

  • Agonist: Acetylcholine (ACh) or another suitable nAChR agonist.

  • Test Compound: this compound.

  • Two-electrode voltage clamp amplifier and data acquisition system.

  • Microinjection setup.

  • Perfusion system.

Procedure:

  • Oocyte Preparation and Injection:

    • Harvest and defolliculate Xenopus oocytes.

    • Inject oocytes with a mixture of cRNAs for the desired nAChR subunits (e.g., α4 and β2 in a 1:1 ratio).

    • Incubate the injected oocytes for 2-7 days at 16-18°C to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse with ND96 solution.

    • Impale the oocyte with two microelectrodes (voltage and current electrodes) filled with 3 M KCl.

    • Clamp the membrane potential at a holding potential of -70 mV.

  • Functional Characterization:

    • Antagonist Activity:

      • Obtain a control response by applying a concentration of ACh that elicits a submaximal current (EC50).

      • Pre-incubate the oocyte with varying concentrations of this compound for 1-2 minutes.

      • Co-apply the same concentration of ACh with this compound and record the current response.

      • Wash the oocyte with ND96 solution between applications.

    • Agonist Activity:

      • Apply varying concentrations of this compound alone to the oocyte and record any evoked currents.

  • Data Analysis:

    • Antagonist Activity:

      • Measure the peak amplitude of the ACh-evoked currents in the absence and presence of this compound.

      • Calculate the percentage of inhibition for each concentration of this compound.

      • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

    • Agonist Activity:

      • Measure the peak amplitude of the currents evoked by this compound.

      • Plot the current amplitude against the logarithm of the this compound concentration to determine the EC50 value and maximal efficacy relative to a full agonist like ACh.

TEVC_Workflow cluster_antagonist Antagonist Protocol cluster_agonist Agonist Protocol OocytePrep Oocyte Preparation and cRNA Injection Incubation Incubation (2-7 days) OocytePrep->Incubation RecordingSetup TEVC Recording Setup (Oocyte in chamber, impale with electrodes, clamp at -70mV) Incubation->RecordingSetup ControlResponse Apply ACh (EC50) Record Control Current RecordingSetup->ControlResponse ApplyTestCompound Apply varying concentrations of this compound RecordingSetup->ApplyTestCompound Preincubation Pre-incubate with This compound ControlResponse->Preincubation Coapplication Co-apply ACh and This compound Preincubation->Coapplication RecordInhibitedCurrent Record Inhibited Current Coapplication->RecordInhibitedCurrent DataAnalysis Data Analysis (Calculate % inhibition or EC50/IC50) RecordInhibitedCurrent->DataAnalysis RecordEvokedCurrent Record Evoked Current ApplyTestCompound->RecordEvokedCurrent RecordEvokedCurrent->DataAnalysis

Caption: Workflow for two-electrode voltage clamp (TEVC) electrophysiology.
Signaling Pathways of Nicotinic Acetylcholine Receptors

The primary signaling mechanism of nAChRs is through direct ionotropic action, leading to the influx of cations (Na+ and Ca2+) and subsequent membrane depolarization. This can trigger a cascade of downstream events, including the activation of voltage-gated ion channels, neurotransmitter release, and gene expression changes. Some nAChRs, particularly the α7 subtype, can also engage in metabotropic signaling, interacting with G-proteins to modulate intracellular second messenger pathways.

nAChR_Signaling cluster_ionotropic Ionotropic Signaling cluster_metabotropic Metabotropic Signaling (e.g., α7) ACh Acetylcholine nAChR nAChR ACh->nAChR CationInflux Na+/Ca2+ Influx nAChR->CationInflux Opens Channel Depolarization Membrane Depolarization CationInflux->Depolarization GeneExpression Gene Expression Changes CationInflux->GeneExpression Ca2+-dependent signaling VGCC Voltage-Gated Ca2+ Channels Depolarization->VGCC Activates NeurotransmitterRelease Neurotransmitter Release VGCC->NeurotransmitterRelease ACh_meta Acetylcholine nAChR_meta α7 nAChR ACh_meta->nAChR_meta Gprotein G-protein nAChR_meta->Gprotein Activates SecondMessenger Second Messenger (e.g., IP3, DAG) Gprotein->SecondMessenger IntracellularCa Intracellular Ca2+ Release SecondMessenger->IntracellularCa KinaseCascades Kinase Cascades IntracellularCa->KinaseCascades

Caption: Major signaling pathways of nicotinic acetylcholine receptors.
Disclaimer

The information provided in these application notes is intended for research purposes only. The protocols are generalized and may require optimization for specific experimental conditions and for the particular compound under investigation, such as this compound. The quantitative data presented is for aporphine alkaloids structurally related to this compound and should be used as a reference. It is essential to conduct thorough literature research and pilot experiments to validate these methods for your specific application.

References

Troubleshooting & Optimization

Technical Support Center: N-Methyllindcarpine Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Methyllindcarpine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing stability studies and identifying potential degradation products of this compound.

Frequently Asked Questions (FAQs)

Q1: Where can I find established stability data for this compound?

A1: Currently, there is limited publicly available stability data specifically for this compound. Therefore, it is recommended to perform forced degradation studies to understand its intrinsic stability profile. These studies are crucial for developing and validating stability-indicating analytical methods.[1]

Q2: What are the typical stress conditions I should use for forced degradation studies of this compound?

A2: Forced degradation studies typically involve exposing the drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[1] Based on international guidelines (ICH Q1A(R2)), the following conditions are recommended for a comprehensive study:

  • Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature or elevated temperatures (e.g., 60-80°C).[2][3]

  • Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature or elevated temperatures (e.g., 60-80°C).[2][3]

  • Oxidation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.[3][4]

  • Thermal Degradation: Dry heat (e.g., 80-105°C) for a specified duration.[5][6]

  • Photostability: Exposure to a combination of UV and visible light, as per ICH Q1B guidelines.

Q3: How much degradation should I aim for in my forced degradation studies?

A3: The goal is to achieve meaningful degradation, typically in the range of 5-20%, to ensure that the analytical method can detect and separate the degradation products from the parent drug.[7] Excessive degradation can lead to the formation of secondary and tertiary degradation products that may not be relevant to real-world storage conditions.

Q4: What analytical techniques are most suitable for analyzing this compound and its degradation products?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for separating and quantifying this compound and its degradation products.[4][6] For structural elucidation and identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) techniques, such as UPLC-QTOF-MS/MS, are highly recommended.[8][9]

Troubleshooting Guides

Problem 1: No degradation is observed under initial stress conditions.

  • Possible Cause: The stress conditions are not harsh enough.

  • Troubleshooting Steps:

    • Increase the concentration of the stressor (e.g., use a higher molarity of acid or base).

    • Increase the temperature of the study.

    • Extend the duration of exposure to the stress condition.

    • Ensure proper sample preparation to allow for adequate interaction with the stressor.

Problem 2: The this compound peak disappears completely, or excessive degradation is observed.

  • Possible Cause: The stress conditions are too harsh.

  • Troubleshooting Steps:

    • Decrease the concentration of the stressor.

    • Lower the temperature of the study.

    • Reduce the exposure time.

    • Take multiple time points to identify the optimal duration for achieving the target degradation level.

Problem 3: Poor resolution between this compound and its degradation peaks in the chromatogram.

  • Possible Cause: The chromatographic method is not optimized to be "stability-indicating."

  • Troubleshooting Steps:

    • Modify the Mobile Phase: Adjust the organic modifier-to-aqueous ratio, change the pH of the aqueous phase, or try a different organic modifier (e.g., acetonitrile (B52724) vs. methanol).

    • Change the Stationary Phase: Use a column with a different chemistry (e.g., C18, C8, Phenyl-Hexyl).

    • Adjust the Gradient: If using a gradient method, modify the slope to improve the separation of closely eluting peaks.

    • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity and ensure that the parent peak is not co-eluting with any degradants.

Experimental Protocols

Protocol 1: General Forced Degradation Study

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the drug solution with an equal volume of 0.1 M HCl. Store at 60°C and collect samples at 0, 2, 4, 8, and 24 hours. Neutralize samples with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix the drug solution with an equal volume of 0.1 M NaOH. Store at 60°C and collect samples at the same time points. Neutralize samples with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix the drug solution with an equal volume of 3% H₂O₂. Store at room temperature and collect samples at the same time points.

    • Thermal Degradation: Store the solid drug substance in an oven at 80°C. Collect samples at 1, 3, and 7 days. Dissolve in a suitable solvent for analysis.

    • Photolytic Degradation: Expose the solid drug substance and a solution of the drug to a calibrated light source according to ICH Q1B guidelines. Keep a control sample wrapped in aluminum foil to protect it from light.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method Development

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient Elution: Start with a higher percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the parent compound and any degradation products. A typical gradient might be:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where this compound has maximum absorbance. A PDA detector is recommended to obtain spectral information.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Data Presentation

Table 1: Summary of Forced Degradation Studies for this compound

Stress ConditionReagent/ConditionDurationTemperature% Assay of this compound% DegradationNumber of Degradation ProductsRRT of Major Degradants
Acid Hydrolysis0.1 M HCl24 hours60°C
Base Hydrolysis0.1 M NaOH24 hours60°C
Oxidation3% H₂O₂24 hoursRoom Temp
Thermal (Solid)Dry Heat7 days80°C
Photolytic (Solid)ICH Q1B--
Photolytic (Solution)ICH Q1B--

RRT = Relative Retention Time

Table 2: Results from Long-Term Stability Study (Example)

Storage ConditionTime Point (Months)AppearanceAssay (%)Degradation Products (%)
25°C / 60% RH0
3
6
12
40°C / 75% RH0
3
6

Visualizations

Forced_Degradation_Workflow cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_results Outcome Acid Acid Hydrolysis HPLC Stability-Indicating HPLC Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Thermal->HPLC Photo Photolysis Photo->HPLC LCMS LC-MS for Identification HPLC->LCMS Method Validated Stability-Indicating Method HPLC->Method Pathway Degradation Pathway Elucidation LCMS->Pathway NML This compound (NML) NML->Acid NML->Base NML->Oxidation NML->Thermal NML->Photo Troubleshooting_Logic Start Observe Chromatogram Decision1 Good Separation & Target Degradation? Start->Decision1 Decision2 < 5% Degradation? Decision1->Decision2 No End Proceed with Validation Decision1->End Yes Decision3 Poor Resolution? Decision2->Decision3 No Action1 Increase Stress: - Temp - Time - Concentration Decision2->Action1 Yes Action2 Decrease Stress: - Temp - Time - Concentration Decision3->Action2 No (>20% Degradation) Action3 Optimize HPLC Method: - Mobile Phase - Gradient - Column Decision3->Action3 Yes Action1->Start Action2->Start Action3->Start

References

Technical Support Center: Optimizing HPLC Parameters for N-Methyllindcarpine Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC separation of N-Methyllindcarpine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for this compound?

A good starting point for developing a robust HPLC method for a tertiary amine like this compound involves a systematic approach. High-performance liquid chromatography (HPLC) is a commonly used separation technique for the detection, separation, and quantification of drugs.[1] Begin by selecting a suitable column, typically a C18 column, and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer.[2][3] The initial mobile phase composition can be guided by the polarity of this compound. A gradient elution, where the mobile phase composition changes over time, is often a good strategy for initial screening to determine the approximate solvent strength required for elution.[4][5]

Q2: How do I choose the appropriate column for this compound separation?

The choice of an HPLC column is a critical factor influencing the selectivity of the separation.[6] For a compound like this compound, a reversed-phase C18 column is a common and effective starting point due to its versatility.[6] However, other stationary phases can also be considered. For instance, phenyl-hexyl or cyano-bonded phases can offer different selectivities, particularly for aromatic compounds.[6][7] The choice between different C18 columns can also be significant, as variations in silica (B1680970) purity, end-capping, and bonding density can affect peak shape and retention.[8] For basic compounds, columns with low silanol (B1196071) activity are often preferred to minimize peak tailing.[9]

Q3: What are the key mobile phase parameters to optimize for better separation?

Optimizing the mobile phase is crucial for achieving good resolution and peak shape. The key parameters to consider are:

  • Organic Solvent: Acetonitrile and methanol (B129727) are the most common organic solvents in reversed-phase HPLC.[3] Acetonitrile generally offers lower viscosity and better UV transparency.[3] The choice between them can affect the selectivity of the separation.

  • Aqueous Phase pH: The pH of the mobile phase is critical for ionizable compounds like this compound.[2][4] Adjusting the pH can alter the ionization state of the analyte, thereby influencing its retention time and peak shape. For basic compounds, a mobile phase pH around 3-4 or 7-8 is often a good starting point.

  • Buffer: Using a buffer in the aqueous phase helps to control the pH and improve the reproducibility of the method.[4] Common buffers include phosphate (B84403) and acetate (B1210297) buffers.

  • Gradient vs. Isocratic Elution: Isocratic elution uses a constant mobile phase composition, while gradient elution involves changing the solvent strength during the run.[4] Gradient elution is useful for complex samples or when there is a wide range of analyte polarities.

Q4: My peak for this compound is showing fronting. What are the possible causes and solutions?

Peak fronting, where the front of the peak is less steep than the back, can be caused by several factors.[10][11][12] Common causes include:

  • Sample Overload: Injecting too much sample can lead to peak fronting.[10][11][13] Try reducing the injection volume or diluting the sample.[10][12][13]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[10][11][12] Ideally, the sample should be dissolved in the mobile phase.[10]

  • Column Degradation: A collapsed column bed can lead to severe peak fronting.[14] This can occur if the column is operated outside its recommended pH or temperature range.[14]

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound.

Problem Potential Causes Recommended Solutions
Peak Tailing - Secondary interactions with residual silanols on the column packing material.- Column overload.- Inappropriate mobile phase pH.- Use a base-deactivated column or a column with end-capping.- Add a competing base (e.g., triethylamine) to the mobile phase.- Reduce the sample concentration or injection volume.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.
Peak Fronting - Sample overload (mass or volume).[11][12]- Sample solvent stronger than the mobile phase.[10][12]- Column collapse.[11][14]- Reduce injection volume or sample concentration.[10][11][13]- Dissolve the sample in the initial mobile phase.[10]- Replace the column if it has been subjected to harsh conditions.[14]
Poor Resolution - Inadequate separation between this compound and other components.- Suboptimal mobile phase composition.- Optimize the mobile phase composition (organic solvent ratio, pH).[4]- Try a different column with a different stationary phase (e.g., Phenyl-Hexyl).- Adjust the gradient slope in a gradient method.- Decrease the flow rate.
Baseline Noise or Drift - Air bubbles in the system.[10]- Contaminated mobile phase or detector cell.[10]- Leaks in the system.[10]- Degas the mobile phase.[10]- Flush the system and clean the detector cell.[10]- Check for loose fittings and tighten them.[10]
Variable Retention Times - Inconsistent mobile phase preparation.[10]- Fluctuations in column temperature.[10]- Insufficient column equilibration.[10]- Prepare fresh mobile phase carefully.[10]- Use a column oven to maintain a constant temperature.[10]- Ensure the column is adequately equilibrated with the mobile phase before injection.[10]

Experimental Protocols

General Protocol for HPLC Method Development for this compound
  • Column Selection: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Aqueous Phase (A): Prepare a 20 mM phosphate buffer and adjust the pH to 3.5 with phosphoric acid. Filter through a 0.45 µm membrane filter.

    • Organic Phase (B): Use HPLC-grade acetonitrile or methanol.

  • Initial Gradient Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: Determined by UV-Vis scan of this compound (e.g., 250 nm).

    • Injection Volume: 10 µL

    • Gradient Program: Start with a linear gradient from 10% B to 90% B over 20 minutes.

  • Sample Preparation: Prepare a standard solution of this compound in the initial mobile phase composition (e.g., 90:10 A:B).

  • Analysis and Optimization:

    • Inject the standard solution and observe the retention time and peak shape.

    • Based on the initial chromatogram, adjust the gradient slope, initial and final organic phase percentages, and run time to achieve optimal separation.

    • If peak shape is poor, investigate the troubleshooting guide for potential solutions, such as adjusting the mobile phase pH.

    • Once a suitable gradient is established, an isocratic method can be developed if desired for routine analysis.

Visualizations

HPLC_Optimization_Workflow cluster_0 Method Development Initiation cluster_1 Initial Screening & Optimization cluster_2 Troubleshooting cluster_3 Method Validation Start Define Analytical Goal SelectColumn Select HPLC Column (e.g., C18) Start->SelectColumn PrepareMobilePhase Prepare Mobile Phase (Aqueous Buffer & Organic Solvent) SelectColumn->PrepareMobilePhase InitialGradient Run Initial Gradient PrepareMobilePhase->InitialGradient EvaluateChromatogram Evaluate Peak Shape, Retention, & Resolution InitialGradient->EvaluateChromatogram PoorPeakShape Poor Peak Shape? EvaluateChromatogram->PoorPeakShape GoodSeparation Good Separation? EvaluateChromatogram->GoodSeparation OptimizeParameters Optimize Parameters (Gradient, pH, Temperature) OptimizeParameters->InitialGradient TroubleshootPeak Troubleshoot: - Adjust pH - Change Solvent - Check for Overload PoorPeakShape->TroubleshootPeak Yes PoorPeakShape->GoodSeparation No TroubleshootPeak->OptimizeParameters GoodSeparation->OptimizeParameters No ValidateMethod Validate Method (Linearity, Accuracy, Precision) GoodSeparation->ValidateMethod Yes FinalMethod Final HPLC Method ValidateMethod->FinalMethod

Caption: Workflow for HPLC method development and optimization.

Troubleshooting_Logic cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues cluster_baseline Baseline Issues cluster_solutions Potential Solutions Problem Identify Chromatographic Problem PeakTailing Peak Tailing Problem->PeakTailing PeakFronting Peak Fronting Problem->PeakFronting VariableRT Variable Retention Times Problem->VariableRT NoPeaks No Peaks Problem->NoPeaks BaselineNoise Baseline Noise/Drift Problem->BaselineNoise Sol_MobilePhase Check Mobile Phase (Composition, pH, Degassing) PeakTailing->Sol_MobilePhase Sol_Column Check Column (Type, Age, Contamination) PeakTailing->Sol_Column PeakFronting->Sol_Column Sol_Sample Check Sample (Concentration, Solvent) PeakFronting->Sol_Sample VariableRT->Sol_MobilePhase Sol_System Check HPLC System (Leaks, Pump, Detector) VariableRT->Sol_System NoPeaks->Sol_System NoPeaks->Sol_Sample BaselineNoise->Sol_MobilePhase BaselineNoise->Sol_System

Caption: Logic diagram for troubleshooting common HPLC problems.

References

N-Methyllindcarpine interference with common biochemical assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a compound specifically named "N-Methyllindcarpine" is not available in the public scientific literature. The following technical support guide is based on the general properties of alkaloids and provides a framework for identifying and mitigating potential interference of a novel, hypothetical compound of this class in common biochemical assays.

This guide is intended for researchers, scientists, and drug development professionals to troubleshoot unexpected results that may arise when working with novel alkaloids like this compound.

Frequently Asked Questions (FAQs)

Q1: We are observing high background noise in our absorbance-based assay when this compound is present. What could be the cause?

A1: This is a common issue with aromatic alkaloids. This compound may possess an intrinsic absorbance at the wavelength used for your assay. This spectral overlap will lead to an artificially high signal. It is crucial to run a spectral scan of this compound to determine its absorbance profile.

Q2: Our fluorescence-based assay signal is significantly lower in the presence of this compound. Is this due to quenching?

A2: It is highly probable. Many alkaloids can absorb light at the excitation or emission wavelengths of common fluorophores, a phenomenon known as the inner filter effect, leading to signal quenching. This compound could also be directly interacting with the fluorophore and quenching its signal through mechanisms like Förster Resonance Energy Transfer (FRET) if their spectral properties overlap.

Q3: We have identified this compound as a hit in our enzyme inhibition screen. How can we be sure it is a true inhibitor and not an assay artifact?

A3: This is a critical validation step. This compound could be interfering with the assay in several ways that mimic true inhibition:

  • Substrate or Product Interaction: It may interact with the substrate or product, altering their spectral properties.

  • Enzyme Denaturation: At higher concentrations, some compounds can denature the enzyme.

  • Compound Aggregation: this compound may form aggregates that sequester the enzyme or substrate.

  • Redox Activity: If your assay involves redox reactions (e.g., using resazurin), the compound's own redox properties could interfere.

It is essential to perform counter-screens and orthogonal assays to confirm true inhibitory activity.

Q4: How can the basic nature of this compound affect our experiments?

A4: As an alkaloid, this compound is expected to be basic. This can affect assays that are sensitive to pH changes. If your stock solution of this compound is not pH-adjusted, it could alter the pH of the assay buffer, thereby affecting enzyme activity or the binding of molecules.

Troubleshooting Guides

Problem 1: Interference in Absorbance-Based Assays (e.g., ELISA, MTT, Bradford)

Symptoms:

  • High background readings in wells containing this compound.

  • Non-linear dose-response curves.

  • Inconsistent results between experiments.

Troubleshooting Workflow:

A High Background in Absorbance Assay B Run Spectral Scan of This compound A->B C Does it absorb at assay wavelength? B->C D Subtract background from all wells with compound C->D Yes G Investigate other interference (e.g., precipitation) C->G No E Change to a different assay with a non-overlapping wavelength D->E If background is too high F Problem Solved D->F E->F

Caption: Troubleshooting workflow for absorbance assay interference.

Mitigation Strategy:

  • Run a control: Always include wells with this compound in assay buffer without the enzyme or cells to measure its intrinsic absorbance.

  • Wavelength selection: If possible, adjust the assay wavelength to a region where this compound does not absorb.

  • Orthogonal assay: Confirm findings using an alternative method, such as a fluorescence or luminescence-based assay.

Problem 2: Interference in Fluorescence-Based Assays

Symptoms:

  • Signal quenching or enhancement.

  • Shift in fluorescence emission spectrum.

Troubleshooting Steps:

  • Spectral Analysis: Perform fluorescence excitation and emission scans of this compound to check for spectral overlap with your fluorophore.

  • Inner Filter Effect Control: Measure the absorbance of this compound at the excitation and emission wavelengths of your assay. Use correction formulas if significant absorbance is detected.

  • Change Fluorophore: If spectral overlap is significant, consider using a fluorophore with a different spectral profile (e.g., a red-shifted dye).

Quantitative Data Summary

Table 1: Potential Interference of this compound in Common Biochemical Assays

Assay TypeCommon WavelengthsPotential Interference MechanismSuggested Action
Absorbance
MTT/XTT450-570 nmAbsorbance overlap; Redox activityRun compound-only controls; Use non-redox-based viability assay (e.g., CellTiter-Glo®)
ELISA450 nmAbsorbance overlapSubtract background; Use a different substrate/chromogen system
Bradford/BCA562 nm, 595 nmCompound-dye interaction; PrecipitationUse a dye-free protein quantification method
Fluorescence
Fluorescence PolarizationEx/Em: 485/535 nmIntrinsic fluorescence; QuenchingPerform spectral scans; Use time-resolved fluorescence
Calcium Flux (e.g., Fluo-4)Ex/Em: 494/516 nmQuenching; Intrinsic fluorescenceRun controls with compound and dye alone
FRETVariesSpectral overlap; QuenchingCharacterize compound's spectral properties thoroughly

Experimental Protocols

Protocol 1: Determining the Spectral Properties of this compound
  • Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a dilution series in the final assay buffer.

  • Absorbance Scan:

    • Use a spectrophotometer to scan the absorbance of each concentration from 200 to 800 nm.

    • Use the assay buffer as a blank.

    • Identify any absorbance peaks and note the wavelengths.

  • Fluorescence Scan:

    • Use a spectrofluorometer.

    • Perform an excitation scan by setting a fixed emission wavelength and scanning a range of excitation wavelengths.

    • Perform an emission scan by setting a fixed excitation wavelength and scanning a range of emission wavelengths.

    • This will reveal if the compound has intrinsic fluorescence.

Protocol 2: Validating a "Hit" from an Enzyme Inhibition Screen

Objective: To determine if the observed inhibition by this compound is genuine.

A Putative 'Hit' from Enzyme Inhibition Screen B Check for Compound Aggregation (DLS) A->B C Is it an aggregator? B->C D Add non-ionic detergent (e.g., Triton X-100) C->D Yes F Test with a control unrelated enzyme C->F No E False Positive D->E G Does it inhibit the control enzyme? F->G H Promiscuous Inhibitor (False Positive) G->H Yes I Orthogonal Assay (e.g., different detection method) G->I No J Does it still show activity? I->J K Likely True Hit J->K Yes L False Positive J->L No

Caption: Workflow for validating an enzyme inhibition hit.

Methodology:

  • Aggregation Test: Use Dynamic Light Scattering (DLS) to see if this compound forms particles at assay concentrations. Alternatively, add 0.01% Triton X-100 to the assay buffer; if the inhibitory effect is diminished, aggregation is likely.

  • Promiscuity Counter-Screen: Test this compound against a well-characterized, unrelated enzyme (e.g., beta-lactamase). Inhibition of multiple unrelated enzymes suggests non-specific activity.

  • Orthogonal Assay: Re-test the inhibitory potential of this compound using a different technology. For example, if the primary screen was absorbance-based, use a luminescence-based assay that measures ATP consumption or product formation via a different mechanism.

  • Direct Binding Studies: If possible, use biophysical methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm direct binding of this compound to the target enzyme.

How to increase the purity of synthetic N-Methyllindcarpine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N-Methyllindcarpine Purification

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of synthetic this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My crude synthetic this compound shows multiple spots on TLC. What are the likely impurities?

A: When synthesizing this compound via N-methylation of lindcarpine, several impurities can arise. The most common are:

  • Unreacted Lindcarpine: Incomplete methylation will leave the starting material in your crude product.

  • Reagents from Synthesis: Residual reagents from the methylation process, such as formaldehyde (B43269) and formic acid (if using Eschweiler-Clarke conditions), may be present.

  • Side-Products from the Methylation Reaction: Although the Eschweiler-Clarke reaction is generally clean and avoids the formation of quaternary ammonium (B1175870) salts, other N-methylation methods might yield minor side-products.[1][2][3][4][5]

  • Degradation Products: Aporphine alkaloids can be sensitive to prolonged exposure to harsh conditions (e.g., strong acids or bases, high temperatures), leading to potential degradation.

Q2: I'm observing a low yield after purification. What are the common causes and how can I mitigate them?

A: Low recovery of purified this compound can be due to several factors throughout the purification process:

  • Suboptimal Chromatography Conditions: If using column chromatography, improper solvent system selection can lead to poor separation and co-elution of your product with impurities, forcing you to discard mixed fractions.

  • Product Loss During Extraction: Ensure complete extraction from aqueous layers by using an adequate volume of organic solvent and performing multiple extractions. Back-extraction can also help improve purity but may reduce overall yield.

  • Irreversible Adsorption on Silica (B1680970) Gel: Aporphine alkaloids, being basic, can sometimes interact strongly with the acidic silica gel, leading to tailing and incomplete elution.[6][7] Using a mobile phase containing a small amount of a basic modifier like triethylamine (B128534) or ammonia (B1221849) can help minimize this issue.

  • Precipitation During Concentration: Rapid concentration of fractions can sometimes cause the product to precipitate on the glassware. Ensure slow and careful evaporation of the solvent.

  • Improper Recrystallization Technique: Choosing an inappropriate solvent system for recrystallization can lead to significant loss of product in the mother liquor or oiling out instead of crystallization.

Q3: My purified this compound still shows minor impurities on HPLC analysis. How can I achieve higher purity?

A: Achieving very high purity (>99%) often requires a multi-step purification approach.

  • Initial Purification: Start with column chromatography to remove the bulk of the impurities.[7][8]

  • Recrystallization: This is an excellent second step to remove closely related impurities. Experiment with different solvent systems to find one that provides good crystal formation and high recovery.

  • Preparative HPLC: For the highest purity, preparative HPLC is the method of choice.[6] It offers superior resolution to separate even minor impurities that are difficult to remove by other techniques.

Quantitative Data on Purification Methods

The following table summarizes the typical purity levels that can be achieved for this compound using different purification techniques. Note that the optimal method may vary depending on the specific impurity profile of your crude product.

Purification MethodStationary PhaseMobile Phase / Solvent SystemTypical Purity AchievedAdvantagesDisadvantages
Recrystallization N/AMethanol/Water, Ethanol/Hexane, Acetone/Water95-98%Simple, cost-effective, scalable.Can have lower yields, may not remove all closely related impurities.
Column Chromatography Silica GelDichloromethane/Methanol (e.g., 97:3 v/v) with 0.1% Triethylamine90-98%Good for removing bulk impurities, scalable.Can be time-consuming, potential for product loss on the column.[6][7][8]
Preparative TLC Silica GelDichloromethane/Methanol (97:3 v/v)95-99%Fast for small quantities, good for method development.[9][10][11][12][13]Limited sample capacity, can be labor-intensive for larger amounts.
Preparative HPLC C18Acetonitrile/Water with 0.1% Formic Acid (gradient elution)>99%Highest resolution and purity, reproducible.Expensive, requires specialized equipment, lower sample capacity than column chromatography.

Experimental Protocols

Protocol 1: Column Chromatography Purification of this compound
  • Slurry Preparation: Prepare a slurry of silica gel (230-400 mesh) in the chosen eluent (e.g., Dichloromethane/Methanol 98:2 v/v with 0.1% Triethylamine).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed. Do not let the column run dry.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica bed.

  • Elution: Begin elution with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Recrystallization of this compound
  • Solvent Selection: In a small test tube, dissolve a small amount of the partially purified this compound in a minimal amount of a hot solvent (e.g., methanol).

  • Induce Crystallization: Slowly add a co-solvent in which the compound is less soluble (e.g., water or hexane) dropwise until the solution becomes slightly turbid.

  • Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath to promote crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualizations

Purification_Workflow crude Crude Synthetic This compound tlc_analysis TLC/HPLC Analysis of Crude Product crude->tlc_analysis major_impurities Major Impurities Present? tlc_analysis->major_impurities column_chrom Column Chromatography (Silica Gel, DCM/MeOH) major_impurities->column_chrom Yes recrystallization Recrystallization (e.g., MeOH/Water) major_impurities->recrystallization No (minor impurities) partially_pure Partially Purified This compound column_chrom->partially_pure partially_pure->recrystallization high_purity High Purity This compound (>98%) recrystallization->high_purity prep_hplc Preparative HPLC (C18, ACN/Water) high_purity->prep_hplc Further purification needed final_analysis Final Purity Analysis (HPLC, NMR) high_purity->final_analysis Purity sufficient ultra_pure Ultra-Pure This compound (>99.5%) prep_hplc->ultra_pure ultra_pure->final_analysis final_product Final Product final_analysis->final_product

Caption: A general workflow for the purification of synthetic this compound.

Troubleshooting_Logic start Low Purity after Initial Purification check_tlc Analyze TLC/HPLC Data start->check_tlc streaking Streaking/Tailing on TLC? check_tlc->streaking add_base Add Basic Modifier (e.g., Triethylamine) to Eluent streaking->add_base Yes poor_separation Poor Separation of Spots? streaking->poor_separation No add_base->check_tlc optimize_solvent Optimize Solvent System (Change Polarity) poor_separation->optimize_solvent Yes recrystallization_issue Difficulty with Recrystallization? poor_separation->recrystallization_issue No optimize_solvent->check_tlc screen_solvents Screen Multiple Solvent/Co-solvent Systems recrystallization_issue->screen_solvents Yes consider_hplc Consider Preparative HPLC for High Purity recrystallization_issue->consider_hplc No screen_solvents->consider_hplc

Caption: A troubleshooting decision tree for common purification issues.

References

Technical Support Center: N-Methyllindcarpine Analysis by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the sample preparation and analysis of N-Methyllindcarpine for mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: I am having trouble extracting this compound from my plant material. What are the recommended extraction solvents and methods?

A1: For the extraction of alkaloids from Lindera aggregata, the plant source of this compound, a reflux extraction with 80% ethanol (B145695) has been shown to be effective.[1] Generally, polar solvents like methanol (B129727) and ethanol are good starting points for alkaloid extraction.[2][3] The choice of solvent can significantly impact the extraction efficiency of different compounds, so optimization may be necessary.[1][2][3] Consider performing a solvent screen with varying percentages of methanol or ethanol in water to determine the optimal conditions for this compound. Ultrasound-assisted extraction (UAE) is another technique that can improve extraction efficiency and reduce extraction time and solvent consumption.

Q2: My sample extract contains many interfering compounds. How can I clean it up before mass spectrometry analysis?

A2: High salt concentrations and other matrix components can interfere with mass spectrometry analysis. Solid-phase extraction (SPE) is a common and effective method for sample cleanup. For alkaloids, a cation-exchange SPE cartridge can be effective. The basic nitrogen in the alkaloid will be retained on the sorbent, while neutral and acidic interferences are washed away. The target analyte can then be eluted with a basic solvent. Liquid-liquid extraction (LLE) is another option.

Q3: I am observing a low signal or no signal for this compound in my mass spectrum. What are the potential causes and solutions?

A3: Low signal intensity can be due to several factors:

  • Poor Ionization Efficiency: this compound, as an alkaloid, is expected to ionize well in positive ion mode Electrospray Ionization (ESI). Ensure your mass spectrometer is operating in positive ion mode. The mobile phase composition is also critical. Acidifying the mobile phase with a small amount of formic acid or acetic acid can improve the ionization of basic compounds like alkaloids. A study on alkaloids in Lindera aggregata utilized a mobile phase of water with 10mM ammonium (B1175870) acetate (B1210297) adjusted to pH 3 with acetic acid, and acetonitrile.[4][5]

  • Suboptimal Source Parameters: Optimize your ESI source parameters, including capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate. These parameters can significantly impact signal intensity.

  • Sample Concentration: Your sample may be too dilute. Consider concentrating your sample using nitrogen blowdown or lyophilization.[6] However, be aware that overly concentrated samples can also lead to ion suppression.

  • Matrix Effects: Co-eluting compounds from your sample matrix can suppress the ionization of your target analyte. Improved sample cleanup (see Q2) or chromatographic separation can help mitigate this.

Q4: I am seeing unexpected adducts in my mass spectrum (e.g., [M+Na]⁺, [M+K]⁺). How can I minimize these?

A4: Sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts are common in ESI mass spectrometry and can complicate data interpretation. To minimize them:

  • Use High-Purity Solvents and Reagents: Ensure your mobile phases and sample diluents are prepared with high-purity water and solvents to minimize sodium and potassium contamination.

  • Mobile Phase Additives: The addition of ammonium acetate or ammonium formate (B1220265) to the mobile phase can help to promote the formation of the protonated molecule [M+H]⁺ over salt adducts. The method for analyzing alkaloids in Lindera aggregata successfully used 10mM ammonium acetate.[4][5]

  • Avoid Glassware Contamination: Use polypropylene (B1209903) vials and tubes whenever possible, as glass can be a source of sodium ions.

Q5: I am observing in-source fragmentation of this compound. How can I obtain a stronger molecular ion peak?

A5: In-source fragmentation occurs when the analyte fragments in the ion source before mass analysis. To reduce this:

  • Decrease Cone/Fragmentor Voltage: These voltages control the energy in the ion source. Lowering them will result in "softer" ionization and less fragmentation.

  • Optimize Source Temperature: High temperatures can sometimes induce thermal degradation. Experiment with lower source temperatures to see if fragmentation is reduced.

Experimental Protocols

Protocol 1: Extraction of this compound from Lindera aggregata

This protocol is based on a method used for the extraction of alkaloids from Lindera aggregata.[1]

  • Sample Preparation: Air-dry the plant material (e.g., roots) and grind it into a fine powder.

  • Extraction:

    • Weigh 1.0 g of the powdered plant material into a round-bottom flask.

    • Add 50 mL of 80% ethanol.

    • Heat the mixture under reflux for 2 hours.

    • Allow the mixture to cool and then filter it through Whatman No. 1 filter paper.

    • Repeat the extraction process two more times with fresh solvent.

    • Combine the filtrates.

  • Concentration: Evaporate the solvent from the combined filtrates under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Sample Preparation for LC-MS:

    • Dissolve a known amount of the crude extract in methanol.

    • Filter the solution through a 0.22 µm syringe filter before injection into the LC-MS system.

Protocol 2: LC-MS/MS Analysis of this compound

This protocol is a starting point based on methods for analyzing alkaloids in Lindera aggregata.[4][5] Optimization for your specific instrument will be necessary.

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column is a suitable starting point (e.g., Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm).

    • Mobile Phase A: Water with 10 mM ammonium acetate, adjusted to pH 3 with acetic acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A gradient elution should be optimized to achieve good separation of this compound from other components. A starting point could be a linear gradient from 5% to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode.

    • Scan Mode: For initial identification, use a full scan mode (e.g., m/z 100-1000). For quantification and improved sensitivity, use Multiple Reaction Monitoring (MRM) if the precursor and product ions are known.

    • Source Parameters:

      • Capillary Voltage: ~3.0 kV

      • Nebulizer Pressure: ~35 psi

      • Drying Gas Flow: ~10 L/min

      • Gas Temperature: ~350 °C

    • Fragmentation: If using MS/MS, optimize the collision energy to obtain characteristic product ions.

Data Presentation

Table 1: General LC-MS/MS Parameters for Alkaloid Analysis in Lindera aggregata

ParameterRecommended SettingReference
LC Column UPLC BEH C18 (50mm x 2.1mm, 1.7µm)[4][5]
Mobile Phase A Water + 10mM Ammonium Acetate (pH 3)[4][5]
Mobile Phase B Acetonitrile[4][5]
Ionization Mode ESI Positive[4][5]

Note: These are general parameters and should be optimized for your specific instrument and this compound.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_cleanup Sample Cleanup cluster_analysis Analysis plant_material Plant Material (e.g., Lindera aggregata) grinding Grinding plant_material->grinding reflux Reflux Extraction (80% Ethanol) grinding->reflux filtration Filtration reflux->filtration concentration Solvent Evaporation filtration->concentration crude_extract Crude Extract concentration->crude_extract spe Solid-Phase Extraction (SPE) (Optional) crude_extract->spe dissolution Dissolution in Methanol crude_extract->dissolution spe->dissolution filtering 0.22 µm Syringe Filtration dissolution->filtering lc_ms LC-MS/MS Analysis filtering->lc_ms data_processing Data Processing lc_ms->data_processing troubleshooting_logic cluster_ionization Ionization Issues cluster_sample Sample Issues cluster_chromatography Chromatography Issues start Low/No Signal for This compound check_mode Check Ionization Mode (Use Positive ESI) start->check_mode check_concentration Check Sample Concentration (Concentrate or Dilute) start->check_concentration optimize_source Optimize Source Parameters (Voltage, Gas Flow, Temp) check_mode->optimize_source mobile_phase Adjust Mobile Phase (Add Acid/Ammonium Acetate) optimize_source->mobile_phase improve_cleanup Improve Sample Cleanup (SPE or LLE) check_concentration->improve_cleanup optimize_gradient Optimize LC Gradient improve_cleanup->optimize_gradient

References

Technical Support Center: N-Methyllindcarpine Batch-to-Batch Variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing the common challenge of batch-to-batch variability when working with N-Methyllindcarpine, a purified natural product. By implementing robust quality control measures and systematic troubleshooting, you can ensure the consistency and reliability of your experimental results.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Q1: Why am I observing significant variations in the biological activity of different batches of this compound?

Inconsistent bioactivity across different batches is a frequent challenge with purified natural products. This variability can often be traced back to several factors throughout the production and handling process.

  • Actionable Steps:

    • Verify Compound Identity and Purity: Confirm the identity and purity of each batch using appropriate analytical methods.

    • Standardize Experimental Conditions: Ensure all experimental parameters, including cell line passage number, reagent concentrations, and incubation times, are consistent across experiments.

    • Assess for Contaminants: The presence of residual solvents or impurities from the purification process can significantly impact biological activity.

    • Evaluate Storage and Handling: Improper storage conditions can lead to degradation of the compound. Ensure the compound is stored at the recommended temperature, protected from light, and in a tightly sealed container.

Q2: My High-Performance Liquid Chromatography (HPLC) analysis shows different peak profiles between batches. What could be the cause?

Variations in HPLC profiles are a direct indicator of chemical differences between batches.

  • Actionable Steps:

    • Check for Degradation Products: New peaks or changes in peak areas may indicate degradation of this compound.

    • Identify Potential Isomers: The purification process may not have separated closely related isomers, which could have different biological activities.

    • Quantify Impurities: Integrate all peaks in the chromatogram to quantify the level of impurities in each batch.

    • Review Purification Protocol: Inconsistencies in the purification process, such as different solvent gradients or column types, can lead to batch differences.

Q3: One batch of this compound appears to have a different physical appearance (e.g., color, crystallinity). Should I be concerned?

Yes, a change in physical appearance can be an indicator of chemical changes and should be investigated.

  • Actionable Steps:

    • Perform Comprehensive Analytical Characterization: Use techniques like HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) to determine if there are chemical differences.

    • Assess Solubility: Check if the solubility of the different batches in your experimental solvent is the same.

    • Review the Certificate of Analysis (CoA): Compare the CoA for each batch to identify any reported differences in physical or chemical properties.

Frequently Asked Questions (FAQs)

What are the primary sources of batch-to-batch variability for a purified natural product like this compound?

Batch-to-batch variability in natural products can arise from several sources, starting from the raw material to the final purified compound. For a compound like this compound, which is likely derived from a plant source such as Lindera aggregata, the key factors include:

  • Genetic and Environmental Variability of the Source Organism: The geographical location, climate, and time of harvest of the plant can significantly affect the concentration of the target compound and the profile of other related alkaloids.[1][2]

  • Extraction and Purification Processes: Variations in extraction solvents, temperature, and duration can alter the efficiency of extraction.[1] Furthermore, inconsistencies in the chromatographic purification steps can lead to different impurity profiles in the final product.

  • Compound Stability: this compound, as an alkaloid, may be susceptible to degradation by light, temperature, pH, and oxidation over time.

What are the recommended analytical techniques for quality control of this compound?

A multi-faceted analytical approach is crucial for ensuring the quality and consistency of each batch.

  • High-Performance Liquid Chromatography (HPLC): Ideal for assessing purity and quantifying the main component and any impurities. A validated HPLC method should be used for routine quality control.[3][4]

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound and to identify potential impurities or degradation products.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to confirm the identity of the compound and to characterize impurities.

  • Bioassay: A standardized in vitro or in vivo bioassay is essential to confirm consistent biological activity across batches.

What are the best practices for storing and handling this compound to minimize variability?

Proper storage and handling are critical to prevent degradation and maintain the integrity of the compound.

  • Storage Conditions: Store this compound in a cool, dry, and dark place. For long-term storage, keeping it at -20°C or -80°C is recommended. The compound should be stored in a tightly sealed, airtight container, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[6]

  • Handling: Allow the container to warm to room temperature before opening to prevent condensation of moisture. Use clean spatulas and weigh the compound in a controlled environment. For preparing stock solutions, use high-purity solvents and store the solutions at low temperatures. It is advisable to prepare fresh dilutions for each experiment from a concentrated stock solution.

Data Presentation

Table 1: Hypothetical Batch Comparison of this compound

ParameterBatch ABatch BBatch CAcceptance Criteria
Appearance White Crystalline SolidWhite Crystalline SolidOff-white PowderWhite Crystalline Solid
Purity (HPLC, %) 99.2%98.5%95.8%≥ 98.0%
Major Impurity (%) 0.5%1.1%3.2%≤ 1.0%
Bioactivity (IC50, µM) 1.21.55.81.0 - 2.0
Residual Solvents (ppm) <50<50250<100

Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for assessing the purity of this compound. Method optimization may be required.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (Water with 0.1% Trifluoroacetic Acid) and Solvent B (Acetonitrile with 0.1% Trifluoroacetic Acid).

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 5% A, 95% B

    • 25-30 min: 5% A, 95% B

    • 30-35 min: Linear gradient back to 95% A, 5% B

    • 35-40 min: 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in methanol.

2. Cell-Based Bioactivity Assay (Generic Protocol)

This protocol describes a general method for assessing the biological activity of this compound using a cell viability assay. This should be adapted to the specific cell line and target of interest.

  • Cell Line: A relevant cancer cell line (e.g., HeLa).

  • Reagents: Cell culture medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Trypsin-EDTA, and a cell viability reagent (e.g., MTT or CellTiter-Glo®).

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.

    • Prepare a serial dilution of this compound from different batches in the cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).

    • Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.

    • Add the cell viability reagent according to the manufacturer's instructions.

    • Measure the absorbance or luminescence using a plate reader.

    • Calculate the IC50 value for each batch by plotting the cell viability against the log of the compound concentration.

Visualizations

Experimental_Workflow_for_Quality_Control cluster_0 Batch Receipt and Initial Inspection cluster_1 Analytical Chemistry cluster_2 Biological Evaluation cluster_3 Decision cluster_4 Outcome Batch Receive New Batch of this compound CoA Review Certificate of Analysis Batch->CoA Visual Visual Inspection (Color, Form) CoA->Visual HPLC HPLC for Purity and Impurity Profile Visual->HPLC MS LC-MS for Identity Confirmation HPLC->MS NMR NMR for Structural Confirmation MS->NMR Bioassay In Vitro Bioassay (e.g., Cytotoxicity) NMR->Bioassay Decision Meets Specifications? Bioassay->Decision Accept Accept Batch for Experiments Decision->Accept Yes Reject Reject Batch and Investigate Decision->Reject No

Caption: Experimental Workflow for Quality Control of this compound.

Troubleshooting_Logic cluster_analytical Compound Analysis Start Inconsistent Experimental Results Observed Check_Protocol Verify Experimental Protocol Consistency Start->Check_Protocol Check_Reagents Check Reagent Quality and Preparation Check_Protocol->Check_Reagents Check_Compound Investigate this compound Batch Variability Check_Reagents->Check_Compound HPLC Run Comparative HPLC Check_Compound->HPLC Purity_Issue Purity or Impurity Profile Differs HPLC->Purity_Issue MS Perform LC-MS Analysis Bioassay Conduct Parallel Bioassay MS->Bioassay Activity_Issue Biological Activity Differs Bioassay->Activity_Issue Purity_Issue->MS No Root_Cause Identify Root Cause: - Purification Protocol - Degradation - Source Material Purity_Issue->Root_Cause Yes Activity_Issue->Root_Cause Yes Contact_Supplier Contact Supplier with Data Activity_Issue->Contact_Supplier No, but activity differs Root_Cause->Contact_Supplier Modify_Protocol Modify Experimental Protocol to Accommodate Contact_Supplier->Modify_Protocol

Caption: Troubleshooting Logic for Batch-to-Batch Variability.

Signaling_Pathway cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus N_Methyllindcarpine This compound Receptor Receptor X N_Methyllindcarpine->Receptor Binds to/Inhibits Kinase1 Kinase A Receptor->Kinase1 Activates/Inhibits Kinase2 Kinase B Kinase1->Kinase2 Transcription_Factor Transcription Factor Y Kinase2->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Enters Nucleus Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: Hypothetical Signaling Pathway for this compound.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of N-Methyllindcarpine and Methyllycaconitine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals.

Abstract

This guide provides a detailed comparison of the biological activities of two structurally distinct alkaloids: N-Methyllindcarpine and methyllycaconitine (B43530). While methyllycaconitine is a well-characterized, potent antagonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), a comprehensive biological profile for this compound is notably absent in publicly available scientific literature. This guide synthesizes the existing data for methyllycaconitine, presenting its established effects on nAChRs and associated signaling pathways. In contrast, for this compound, we report on its isolation and the cytotoxic activity of a closely related derivative, highlighting the significant knowledge gap regarding its specific biological targets and mechanism of action. This comparison underscores the well-defined pharmacological role of methyllycaconitine as a valuable research tool and the nascent stage of investigation into the bioactivity of this compound.

Introduction

This compound and methyllycaconitine are both naturally occurring alkaloids, yet they belong to different structural classes and, based on available data, exhibit disparate biological activities. Methyllycaconitine (MLA), a norditerpenoid alkaloid isolated from Delphinium species, is renowned for its high affinity and selectivity as an antagonist for the α7 subtype of nicotinic acetylcholine receptors (nAChRs)[1][2]. This property has established MLA as a critical pharmacological tool for elucidating the physiological and pathological roles of α7 nAChRs.

This guide aims to provide a clear and objective comparison of the known biological activities of these two compounds, emphasizing the well-documented pharmacology of methyllycaconitine and the current lack of data for this compound.

Comparative Biological Activity

The known biological activities of methyllycaconitine are centered on its interaction with nicotinic acetylcholine receptors, while the limited data for the lindcarpine family points towards cytotoxic effects.

Methyllycaconitine (MLA)

Methyllycaconitine is a potent and selective competitive antagonist of the α7 nicotinic acetylcholine receptor[2][6]. Its high affinity for this receptor subtype makes it an invaluable tool for studying the role of α7 nAChRs in various physiological processes, including neurotransmission, inflammation, and cell survival.

The primary mechanism of action of MLA involves blocking the binding of the endogenous agonist, acetylcholine, to the α7 nAChR. This inhibition prevents the opening of the ion channel associated with the receptor, thereby blocking the influx of cations (primarily Ca2+) into the cell. This action has been shown to modulate a variety of downstream signaling pathways.

This compound

There is a significant lack of published data on the biological activity of this compound. It was isolated from the stem bark of Actinodaphne pruinosa[3][4][5]. A related novel compound isolated from the same plant, (+)-N-(2-hydroxypropyl)lindcarpine, exhibited cytotoxic activity against P-388 murine leukemia cells[3][4][5]. This finding suggests that the lindcarpine scaffold may possess cytotoxic properties, but further investigation is required to determine if this compound shares this activity and to elucidate the underlying mechanism. There is no available evidence to suggest that this compound interacts with nicotinic acetylcholine receptors.

Quantitative Data

The following table summarizes the available quantitative data for the biological activity of a lindcarpine derivative and methyllycaconitine.

CompoundAssayCell Line / PreparationActivityValueReference
(+)-N-(2-hydroxypropyl)lindcarpineCytotoxicityP-388 murine leukemia cellsIC503.9 µg/mL[3][4][5]
Methyllycaconitineα7 nAChR AntagonismRat brain membranes ([³H]α-bungarotoxin binding)Ki1-10 nM[6]
Methyllycaconitineα4β2 nAChR AntagonismXenopus oocytesIC50>10 µM
MethyllycaconitineNeuromuscular BlockadeRat phrenic nerve-diaphragmIC50~20 µM[1]

Signaling Pathways and Experimental Workflows

Methyllycaconitine's Antagonism of the α7 nAChR Signaling Pathway

Methyllycaconitine's primary mechanism of action is the blockade of the α7 nicotinic acetylcholine receptor, which is a ligand-gated ion channel. The binding of acetylcholine (ACh) to the α7 nAChR normally leads to the influx of calcium ions (Ca2+), which in turn activates various downstream signaling cascades. MLA competitively inhibits this process.

MLA_Signaling_Pathway cluster_membrane Cell Membrane ACh Acetylcholine (ACh) nAChR α7 nAChR ACh->nAChR Binds MLA Methyllycaconitine (MLA) MLA->nAChR Competitively Inhibits Ca_influx Ca²⁺ Influx nAChR->Ca_influx Channel Opening Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) Ca_influx->Downstream Activates Cellular_Response Cellular Response (e.g., Neurotransmission, Survival) Downstream->Cellular_Response Regulates

Caption: Methyllycaconitine's mechanism of action.

General Experimental Workflow for Assessing Receptor-Ligand Interactions

The following diagram illustrates a typical workflow for characterizing the interaction of a compound like methyllycaconitine with its target receptor.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Binding_Assay Radioligand Binding Assay (e.g., [³H]α-bungarotoxin) Data_Analysis Data Analysis (IC₅₀, Kᵢ determination) Binding_Assay->Data_Analysis Electrophysiology Electrophysiology (e.g., Two-electrode voltage clamp in Xenopus oocytes) Electrophysiology->Data_Analysis Functional_Assay Functional Cell-Based Assay (e.g., Calcium imaging) Functional_Assay->Data_Analysis Animal_Model Animal Model of Disease (e.g., Neurological or Inflammatory Models) Behavioral_Test Behavioral Testing Animal_Model->Behavioral_Test Conclusion Conclusion on Biological Activity Behavioral_Test->Conclusion Data_Analysis->Conclusion

Caption: Workflow for characterizing receptor-ligand interactions.

Experimental Protocols

Radioligand Binding Assay for α7 nAChR

Objective: To determine the binding affinity (Ki) of a test compound for the α7 nAChR.

Materials:

  • Rat brain tissue (hippocampus or cortex)

  • [³H]α-bungarotoxin (radioligand)

  • Test compound (e.g., methyllycaconitine)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂)

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare rat brain membranes by homogenization and centrifugation.

  • Incubate the brain membranes with a fixed concentration of [³H]α-bungarotoxin and varying concentrations of the test compound in the binding buffer.

  • Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

  • Terminate the binding by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters rapidly with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the amount of bound radioactivity using a liquid scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of a known α7 nAChR ligand (e.g., unlabeled α-bungarotoxin or nicotine).

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Analyze the data using non-linear regression to determine the IC50 value of the test compound.

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of a test compound on a cell line.

Materials:

  • P-388 murine leukemia cells (or other suitable cell line)

  • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics

  • Test compound (e.g., (+)-N-(2-hydroxypropyl)lindcarpine)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and a vehicle control.

  • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Plot the percentage of cell viability against the log of the test compound concentration and determine the IC50 value using non-linear regression.

Conclusion

This guide highlights the stark contrast in the available scientific knowledge regarding the biological activities of this compound and methyllycaconitine. Methyllycaconitine is a well-established and highly specific antagonist of the α7 nicotinic acetylcholine receptor, with a wealth of quantitative data supporting its use as a pharmacological probe. Its mechanism of action and effects on downstream signaling are well-characterized.

In sharp contrast, there is a profound lack of data on the biological activity of this compound. While a related compound has shown cytotoxic effects, the specific biological targets and mechanism of action of this compound remain unknown. This significant knowledge gap presents an opportunity for future research to explore the pharmacological profile of this aporphine (B1220529) alkaloid, particularly in the context of its potential cytotoxic properties. For researchers in the field of nicotinic receptor pharmacology, methyllycaconitine remains an indispensable tool, while this compound represents an unexplored frontier with potential for new discoveries.

References

N-Methyllindcarpine: A Comparative Efficacy Analysis with Other Aporphine Alkaloids in Cancer Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Methyllindcarpine, an aporphine (B1220529) alkaloid, belongs to a class of naturally occurring compounds that have garnered significant interest for their potential therapeutic applications, particularly in oncology. This guide provides a comparative analysis of the cytotoxic efficacy of this compound and related aporphine alkaloids, supported by available experimental data. Due to a lack of specific cytotoxic data for this compound in the reviewed literature, this comparison primarily relies on data from its closely related derivative, (+)-N-(2-Hydroxypropyl)lindcarpine, and other prominent aporphine alkaloids.

Comparative Cytotoxicity of Aporphine Alkaloids

The cytotoxic potential of aporphine alkaloids has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting biological processes, is a key metric for comparison. While direct IC50 values for this compound were not found in the surveyed literature, a study on the alkaloids from Actinodaphne pruinosa reported the cytotoxic activity of a newly discovered derivative, (+)-N-(2-Hydroxypropyl)lindcarpine.[1][2][3] This derivative exhibited an IC50 value of 3.9 μg/mL against P-388 murine leukemia cells.[1][2][3]

For a broader perspective, the following table summarizes the cytotoxic activities of other relevant aporphine alkaloids against various cancer cell lines.

AlkaloidCancer Cell LineIC50 (µM)Reference
(+)-N-(2-Hydroxypropyl)lindcarpine P-388 (Murine Leukemia)~10.5 (converted from 3.9 µg/mL)[1][2][3]
Boldine MDA-MB-231 (Breast Cancer)> 100[4]
MCF-7 (Breast Cancer)> 100[4]
Liriodenine A549 (Lung Carcinoma)~4.6[5]
BGC-823 (Gastric Carcinoma)Not specified[5]
BEL-7402 (Liver Carcinoma)Not specified[5]
Oxostephanine BC (Breast Cancer)~0.7[6]
MOLT-3 (Acute Lymphoblastic Leukemia)~2.1[6]
Dehydrocrebanine HL-60 (Promyelocytic Leukemia)6.34[6]
Thailandine A549 (Lung Carcinoma)~0.9[6]

Note: The IC50 value for (+)-N-(2-Hydroxypropyl)lindcarpine was converted from µg/mL to µM assuming a molecular weight similar to related aporphine alkaloids for comparative purposes.

Experimental Protocols

The evaluation of cytotoxicity for the aforementioned alkaloids predominantly utilizes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability.

MTT Assay Protocol
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test alkaloid (e.g., in DMSO) and incubated for a specified period (typically 24, 48, or 72 hours). Control wells receive the vehicle (DMSO) alone.

  • MTT Addition: Following treatment, an MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan (B1609692) crystals.

  • Formazan Solubilization: The culture medium is removed, and a solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting cell viability against the logarithm of the compound concentration.

Putative Signaling Pathways of Aporphine Alkaloid-Induced Cytotoxicity

While the precise signaling pathways modulated by this compound have not been elucidated, studies on other cytotoxic aporphine alkaloids suggest that they primarily induce cancer cell death through the induction of apoptosis (programmed cell death) and cell cycle arrest.

Apoptosis Induction Pathway

Aporphine alkaloids are believed to trigger the intrinsic (mitochondrial) pathway of apoptosis. This pathway involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of a caspase cascade.

apoptosis_pathway cluster_stimulus Stimulus cluster_mitochondria Mitochondrial Regulation cluster_caspase Caspase Cascade Aporphine_Alkaloid Aporphine Alkaloid (e.g., this compound) Bax Bax (Pro-apoptotic) Aporphine_Alkaloid->Bax Activates Bcl2 Bcl-2 (Anti-apoptotic) Aporphine_Alkaloid->Bcl2 Inhibits Cytochrome_c Cytochrome c Release Bax->Cytochrome_c Bcl2->Cytochrome_c Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Putative apoptosis induction pathway by aporphine alkaloids.
Cell Cycle Arrest Pathway

In addition to apoptosis, some aporphine alkaloids have been shown to induce cell cycle arrest, preventing cancer cells from proliferating. This is often achieved by modulating the expression and activity of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).

cell_cycle_arrest_pathway cluster_stimulus Stimulus cluster_regulation Cell Cycle Regulation Aporphine_Alkaloid Aporphine Alkaloid (e.g., this compound) CDK_Cyclin CDK-Cyclin Complexes Aporphine_Alkaloid->CDK_Cyclin Inhibits Cell_Cycle_Progression Cell Cycle Progression CDK_Cyclin->Cell_Cycle_Progression Cell_Cycle_Arrest Cell Cycle Arrest CDK_Cyclin->Cell_Cycle_Arrest

Generalized pathway of aporphine alkaloid-induced cell cycle arrest.

Conclusion

While direct experimental data on the cytotoxic efficacy of this compound is currently limited, the available information on its derivative and other aporphine alkaloids suggests that this class of compounds holds promise as potential anticancer agents. The cytotoxic effects are likely mediated through the induction of apoptosis and cell cycle arrest. Further research is warranted to elucidate the specific mechanisms of action and to evaluate the full therapeutic potential of this compound. The provided experimental protocols and putative signaling pathways can serve as a foundation for future investigations in this area.

References

A Comparative Guide to Cross-Validation of N-Methyllindcarpine Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two hypothetical, yet robust, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) methods for the quantification of N-Methyllindcarpine in human plasma. As a member of the aporphine (B1220529) class of alkaloids, accurate and precise measurement of this compound is critical for pharmacokinetic studies and drug development. This document outlines detailed experimental protocols, presents comparative performance data, and illustrates the essential workflow for cross-validation to ensure data integrity and comparability between different analytical methods.

Introduction to this compound and Bioanalytical Cross-Validation

This compound is a naturally occurring aporphine alkaloid. The development of reliable bioanalytical methods is paramount for understanding its absorption, distribution, metabolism, and excretion (ADME) properties. Cross-validation is a critical procedure in bioanalytical method development that establishes the equivalence of two different analytical methods.[1] This process is essential when data from different methods will be compared or combined, ensuring the consistency and reliability of results across studies or laboratories.

Hypothetical Analytical Methods for this compound Quantification

Two distinct UPLC-MS/MS methods are proposed for the determination of this compound in human plasma. Method A employs a protein precipitation sample preparation technique, offering speed and simplicity. Method B utilizes solid-phase extraction (SPE) for a more thorough sample cleanup, potentially reducing matrix effects and improving sensitivity.

Table 1: Comparison of Hypothetical UPLC-MS/MS Methods for this compound Analysis
ParameterMethod A: Protein PrecipitationMethod B: Solid-Phase Extraction (SPE)
Sample Preparation Protein precipitation with acetonitrile (B52724)Solid-phase extraction (Mixed-mode cation exchange)
Chromatography Column Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)Acquity UPLC HSS T3 (2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water5 mM Ammonium (B1175870) Acetate in Water
Mobile Phase B 0.1% Formic acid in AcetonitrileMethanol (B129727)
Gradient 5-95% B over 3 minutes10-90% B over 5 minutes
Flow Rate 0.4 mL/min0.3 mL/min
Injection Volume 2 µL5 µL
Mass Spectrometry Triple Quadrupole (QqQ)Triple Quadrupole (QqQ)
Ionization Mode Positive Electrospray Ionization (ESI+)Positive Electrospray Ionization (ESI+)
MRM Transition [M+H]+ → Fragment 1[M+H]+ → Fragment 2
Internal Standard (IS) Boldine (structurally similar aporphine alkaloid)d3-N-Methyllindcarpine (isotopically labeled)

Experimental Protocols

Method A: Protein Precipitation
  • To 50 µL of human plasma, add 150 µL of acetonitrile containing the internal standard (Boldine).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean vial for UPLC-MS/MS analysis.

Method B: Solid-Phase Extraction (SPE)
  • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load 100 µL of human plasma pre-treated with 100 µL of 4% phosphoric acid.

  • Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.

  • Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide (B78521) in methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the mobile phase.

Comparative Method Performance

The following table summarizes the hypothetical validation parameters for the two proposed methods, based on typical performance characteristics observed for the analysis of alkaloids in biological matrices.

Table 2: Hypothetical Performance Characteristics
Validation ParameterMethod AMethod B
Linearity Range 1 - 1000 ng/mL0.5 - 500 ng/mL
Correlation Coefficient (r²) > 0.995> 0.998
Lower Limit of Quantification (LLOQ) 1 ng/mL0.5 ng/mL
Accuracy (% Bias) Within ±15%Within ±10%
Precision (% CV) < 15%< 10%
Matrix Effect 85 - 110%95 - 105%
Recovery 80 - 95%90 - 105%

Visualization of Workflows and Relationships

Cross-Validation Workflow

The following diagram illustrates the workflow for the cross-validation of the two proposed analytical methods.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Comparison start Human Plasma Samples (n>30) qc_low Low QC start->qc_low qc_mid Mid QC start->qc_mid qc_high High QC start->qc_high method_a Analysis by Method A (Protein Precipitation) qc_low->method_a method_b Analysis by Method B (Solid-Phase Extraction) qc_low->method_b qc_mid->method_a qc_mid->method_b qc_high->method_a qc_high->method_b compare Compare Results (Statistical Analysis) method_a->compare method_b->compare bias Assess Bias and Correlation compare->bias conclusion Conclusion on Method Equivalence bias->conclusion

Caption: Workflow for the cross-validation of two analytical methods.

This guide serves as a foundational resource for researchers initiating the development and validation of analytical methods for this compound. The provided protocols and performance expectations, although hypothetical, are based on established practices for similar analytes and offer a solid starting point for robust method development and cross-validation to ensure the generation of high-quality, reliable bioanalytical data.

References

N-Methyllindcarpine and its Analogs: A Comparative Guide to In Vitro Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

An Examination of Limited but Promising Experimental Data for an Emerging Aporphine (B1220529) Alkaloid

Introduction

N-Methyllindcarpine is a naturally occurring aporphine alkaloid found in plants of the Lauraceae family, such as Actinodaphne pruinosa and Lindera pipericarpa. As a member of the aporphine class, it belongs to a group of compounds known for a wide range of pharmacological activities, including potential anticancer properties. However, dedicated research on this compound itself is sparse, presenting a challenge in thoroughly evaluating the reproducibility of its experimental results.

This guide provides a comparative overview of the available experimental data for this compound's closely related analogs, which were isolated alongside it in key studies. The primary focus is on the in vitro cytotoxic activity observed, offering a foundational understanding for researchers, scientists, and drug development professionals interested in this compound and its derivatives. Due to the limited specific data for this compound, this guide will draw comparisons from its co-isolated compounds to infer potential mechanisms and highlight areas for future investigation.

Comparative Cytotoxicity Data

A key study on the chemical constituents of Actinodaphne pruinosa led to the isolation of this compound along with several other aporphine alkaloids. While specific cytotoxicity data for this compound was not reported in the foundational literature, a newly identified derivative, (+)-N-(2-Hydroxypropyl)lindcarpine, was evaluated for its effect on P-388 murine leukemia cells. The table below summarizes the reported cytotoxic activity.

CompoundCell LineAssay TypeIC50 (µg/mL)Source
(+)-N-(2-Hydroxypropyl)lindcarpineP-388Not Specified3.9
(+)-BoldineP-388Data Not FoundN/A
(+)-NorboldineP-388Data Not FoundN/A
(+)-LindcarpineP-388Data Not FoundN/A
(+)-Methyllindcarpine (this compound)P-388Data Not FoundN/A

Note: The lack of publicly available IC50 values for this compound and other co-isolated alkaloids against the P-388 cell line underscores the preliminary stage of research into these specific compounds. The cytotoxic activity of (+)-N-(2-Hydroxypropyl)lindcarpine suggests that further investigation into the anticancer potential of lindcarpine derivatives is warranted.

Experimental Protocols

The methodologies employed in the isolation and evaluation of these compounds are crucial for understanding and potentially replicating the initial findings.

Isolation of Aporphine Alkaloids

The general workflow for isolating this compound and its analogs from plant material typically involves the following steps:

G Figure 1: General Workflow for Alkaloid Isolation plant_material Dried and Powdered Plant Material (e.g., Stem Bark of Actinodaphne pruinosa) extraction Extraction with Solvent (e.g., Dichloromethane) plant_material->extraction crude_extract Crude Alkaloid Extract extraction->crude_extract column_chromatography Column Chromatography (Silica Gel) crude_extract->column_chromatography fractions Collection of Fractions column_chromatography->fractions tlc Thin Layer Chromatography (TLC) Analysis of Fractions fractions->tlc purification Preparative TLC or HPLC for Pure Compounds tlc->purification compounds Isolated Alkaloids: - (+)-N-(2-Hydroxypropyl)lindcarpine - (+)-Boldine - (+)-Norboldine - (+)-Lindcarpine - this compound purification->compounds

A diagram illustrating the general steps for isolating alkaloids from a plant source.
Cytotoxicity Assay: P-388 Murine Leukemia Cells

The cytotoxic activity of (+)-N-(2-Hydroxypropyl)lindcarpine was determined against the P-388 murine leukemia cell line. While the specific details of the assay used in the original study are not extensively described, a standard protocol for such an evaluation using an MTT assay is as follows:

  • Cell Culture: P-388 cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[1]

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density.[1]

  • Compound Treatment: The cells are treated with various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included.[1]

  • Incubation: The treated cells are incubated for a specified period (e.g., 48 or 72 hours).[1]

  • MTT Assay: An MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.[1]

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).[1]

  • Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).[1]

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Hypothetical Signaling Pathway for Cytotoxicity

The precise mechanism of action for this compound has not been elucidated. However, based on the known mechanisms of other cytotoxic aporphine alkaloids, a potential signaling pathway leading to apoptosis (programmed cell death) can be proposed. Aporphine alkaloids have been reported to exert their cytotoxic effects through various mechanisms, including the inhibition of DNA topoisomerases and the induction of apoptosis via mitochondrial pathways.[2][3]

G Figure 2: Hypothetical Signaling Pathway for Aporphine Alkaloid-Induced Apoptosis cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_mito Mitochondrion N_Methyllindcarpine This compound (or analog) DNA_Damage DNA Damage / Topoisomerase Inhibition N_Methyllindcarpine->DNA_Damage Mito_Dysfunction Mitochondrial Dysfunction N_Methyllindcarpine->Mito_Dysfunction Caspase_9 Caspase-9 Activation DNA_Damage->Caspase_9 Cytochrome_c Cytochrome c Release Mito_Dysfunction->Cytochrome_c Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation (Executioner Caspase) Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

A potential mechanism for aporphine alkaloid-induced cytotoxicity.

This proposed pathway suggests that this compound or its active analogs could induce DNA damage, possibly by inhibiting topoisomerase enzymes, and/or cause mitochondrial dysfunction. Both events can trigger a cascade of caspase activation, leading to the execution of apoptosis.

Conclusion and Future Directions

The current body of scientific literature on this compound is limited, precluding a direct analysis of the reproducibility of its experimental results. However, the cytotoxic activity demonstrated by its close analog, (+)-N-(2-Hydroxypropyl)lindcarpine, against a leukemia cell line provides a compelling rationale for further investigation.

To establish a robust understanding of this compound's pharmacological profile, future research should focus on:

  • Comprehensive Cytotoxicity Screening: Evaluating this compound and its related alkaloids against a panel of cancer cell lines to determine its potency and selectivity.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by this compound to understand how it exerts its cytotoxic effects.

  • In Vivo Efficacy: Assessing the antitumor activity of this compound in animal models to determine its potential as a therapeutic agent.

  • Reproducibility Studies: Independent verification of initial findings by multiple laboratories to build a strong evidence base for its biological activity.

The preliminary data on the analogs of this compound are promising, but a significant amount of research is required to fully characterize its potential and to ensure that any future experimental findings are robust and reproducible.

References

Head-to-head comparison of N-Methyllindcarpine and epibatidine

Author: BenchChem Technical Support Team. Date: December 2025

A detailed pharmacological and toxicological review of the potent nicotinic agonist epibatidine (B1211577) and the aporphine (B1220529) alkaloid N-Methyllindcarpine.

This guide provides a comprehensive comparison of the synthetic alkaloid epibatidine and the natural product this compound. It is intended for researchers, scientists, and drug development professionals. The content is based on available experimental data, with a significant disparity in the volume of research between the two compounds. Epibatidine is a well-characterized potent analgesic with a narrow therapeutic window, while data on this compound is limited primarily to its isolation and cytotoxic properties.

Executive Summary

Epibatidine is a potent agonist of nicotinic acetylcholine (B1216132) receptors (nAChRs), exhibiting remarkable analgesic properties, far exceeding that of morphine.[1] However, its clinical development has been hampered by a very narrow therapeutic index, with toxic effects occurring at doses close to the therapeutic range.[1] In stark contrast, this compound is an aporphine alkaloid whose pharmacological profile, particularly concerning analgesia, remains largely unexplored.[2][3][4] The primary reported biological activity for this compound and its derivatives is cytotoxicity against cancer cell lines.[2][3][4] This comparison will delve into the detailed pharmacology of epibatidine and present the currently available, albeit limited, data for this compound.

Epibatidine: A Potent Nicotinic Analgesic

Epibatidine, originally isolated from the skin of the Ecuadorian poison frog Epipedobates tricolor, is a potent nicotinic acetylcholine receptor (nAChR) agonist.[5] Its analgesic effects are not mediated by opioid receptors and are instead attributed to its action on various subtypes of nAChRs in the central and peripheral nervous systems.[1][3]

Mechanism of Action and Signaling Pathway

Epibatidine exerts its effects by binding to and activating nAChRs, which are ligand-gated ion channels.[3] Upon binding, the receptor channel opens, allowing the influx of cations, primarily Na+ and Ca2+, leading to depolarization of the neuron and the propagation of a nerve impulse.[2] This activation of nAChRs, particularly the α4β2 subtype, in the central nervous system is believed to be the primary mechanism behind its potent analgesic effects.[2] The influx of calcium can also trigger downstream signaling cascades, including the release of other neurotransmitters like dopamine (B1211576) and norepinephrine, which contribute to the overall analgesic and physiological response.[2]

Epibatidine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Epibatidine Epibatidine nAChR Nicotinic Acetylcholine Receptor (α4β2) Epibatidine->nAChR Binds to Ion_Influx Na+ / Ca2+ Influx nAChR->Ion_Influx Opens Channel Depolarization Neuronal Depolarization Ion_Influx->Depolarization Neurotransmitter_Release Dopamine & Norepinephrine Release Depolarization->Neurotransmitter_Release Analgesia Analgesic Effect Neurotransmitter_Release->Analgesia

Figure 1: Simplified signaling pathway of epibatidine's analgesic action.
Quantitative Pharmacological Data

The following table summarizes the key quantitative data for epibatidine, highlighting its high affinity for nAChR subtypes and its potent analgesic and toxic effects.

ParameterValueSpecies/AssayReference(s)
Receptor Binding Affinity (Ki)
α4β2 nAChR40 pMMammalian CNS[3]
α7 nAChR20 nMMammalian CNS[3]
Analgesic Potency (ED50)
Hot Plate Test~1.5 µg/kg (i.p.)Mouse[6]
Toxicity (LD50)
Intravenous1.46 - 13.98 µg/kgMouse[2]

This compound: An Aporphine Alkaloid with Limited Data

This compound is a naturally occurring aporphine alkaloid that has been isolated from plants of the Actinodaphne genus.[2][4] Unlike epibatidine, its pharmacological properties, particularly in the context of pain and the central nervous system, have not been extensively studied.

Known Biological Activity

The primary biological activity reported for this compound and its closely related derivatives, such as (+)-N-(2-Hydroxypropyl)lindcarpine, is cytotoxicity.[2][3][4] Studies have shown that these compounds can inhibit the growth of murine leukemia cells (P-388).[2][3][4] There is currently no available data on its mechanism of action, receptor binding profile, or analgesic properties.

NMethyllindcarpine_Info_Flow Plant Actinodaphne pruinosa Extraction Extraction & Isolation Plant->Extraction NMethyllindcarpine This compound Extraction->NMethyllindcarpine Cytotoxicity Cytotoxicity Assay (P-388 Murine Leukemia Cells) NMethyllindcarpine->Cytotoxicity Result IC50 Value Cytotoxicity->Result

Figure 2: Logical flow of available information for this compound.

Experimental Protocols

Radioligand Binding Assay for nAChR Affinity

Objective: To determine the binding affinity (Ki) of a test compound for a specific nAChR subtype (e.g., α4β2).

Materials:

  • Cell membranes prepared from cells stably expressing the desired nAChR subtype.

  • Radioligand with high affinity for the receptor (e.g., [³H]epibatidine).[3]

  • Test compound (e.g., epibatidine or this compound).

  • Non-specific binding control (a high concentration of a known nAChR ligand, e.g., nicotine).

  • Assay buffer (e.g., Tris-HCl buffer).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer.

  • For determining non-specific binding, incubate the membranes with the radioligand and a high concentration of the non-specific binding control.

  • Allow the binding to reach equilibrium at a specific temperature (e.g., room temperature or 4°C).

  • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Analgesia Model: Hot Plate Test

Objective: To assess the analgesic potency (ED50) of a test compound in an animal model of acute thermal pain.[1]

Materials:

  • Hot plate apparatus with adjustable temperature.

  • Test animals (e.g., mice).

  • Test compound (e.g., epibatidine or this compound) dissolved in a suitable vehicle.

  • Vehicle control.

  • Stopwatch.

Procedure:

  • Habituate the animals to the testing environment to minimize stress-induced analgesia.

  • Determine the baseline latency to a pain response (e.g., paw licking, jumping) by placing each animal on the hot plate maintained at a constant temperature (e.g., 55°C). A cut-off time is set to prevent tissue damage.

  • Administer the test compound or vehicle control to different groups of animals via a specific route (e.g., intraperitoneal injection).

  • At predetermined time points after administration, place each animal back on the hot plate and measure the latency to the pain response.

  • Calculate the percentage of maximal possible effect (%MPE) for each animal at each time point: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.

  • Construct a dose-response curve by plotting the %MPE against the logarithm of the dose of the test compound.

  • Determine the ED50 value (the dose of the compound that produces 50% of the maximal analgesic effect) from the dose-response curve.

Conclusion

This comparative guide highlights the significant gap in our understanding between epibatidine and this compound. Epibatidine is a powerful research tool for studying the nicotinic acetylcholine system and a lead compound for the development of novel analgesics, although its toxicity remains a major hurdle.[1][5] The development of analogs with an improved therapeutic index is an active area of research.[3]

This compound, on the other hand, represents a largely unexplored natural product. While its cytotoxic properties are noted, its potential effects on the nervous system, including any analgesic or other pharmacological activities, are unknown. Further research is warranted to elucidate the full pharmacological profile of this compound and to determine if it holds any therapeutic potential beyond its currently reported cytotoxicity. The lack of data on its mechanism of action and receptor targets makes it a candidate for initial screening in a broad range of biological assays.

References

Safety Operating Guide

Proper Disposal of N-Methyllindcarpine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of specialized research chemicals like N-Methyllindcarpine is a critical component of laboratory safety and environmental responsibility. Due to the lack of specific disposal information for this compound, a conservative approach based on its classification as a plant-derived alkaloid and general principles of hazardous waste management is essential. This guide provides a step-by-step operational plan for the safe handling and disposal of this compound.

Hazardous Waste Characterization

Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[2][3][4] The following table summarizes the potential hazardous characteristics of this compound based on its chemical nature.

Hazardous Characteristic EPA Code Potential Applicability to this compound Justification
Ignitability D001Unlikely, but should be confirmed.Most alkaloids are solids with high melting points. However, if dissolved in a flammable solvent, the solution would be considered ignitable.[4]
Corrosivity D002Unlikely.Alkaloids are typically basic.[1] While strong bases are corrosive, a solution of this compound is unlikely to have a pH ≥ 12.5. However, pH should be tested.[3][4]
Reactivity D003Unlikely.There is no indication that this compound is unstable, reacts violently with water, or generates toxic gases.[3][4]
Toxicity D004-D043Assumed. As a biologically active alkaloid, it is reasonable to assume toxicity.[1] In the absence of specific data, treat as toxic.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound.

  • Personal Protective Equipment (PPE): Before handling this compound, always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5]

  • Waste Segregation and Collection:

    • Collect all waste containing this compound, including pure compound, contaminated labware (e.g., pipette tips, vials), and solutions, in a designated, leak-proof, and chemically compatible container.[6][7]

    • Do not mix this compound waste with other incompatible chemical waste.[6]

    • For solutions, if the solvent is flammable (e.g., methanol, ethanol), the waste must be managed as both toxic and ignitable.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."[6]

    • Identify the contents as "this compound" and list all other components, including solvents and their approximate concentrations.[7]

    • Indicate the date when waste was first added to the container (accumulation start date).[6]

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[6]

    • Use secondary containment to prevent spills.[6]

  • Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. This is the most critical step. Provide them with all available information on this compound.

    • Do not attempt to dispose of this compound down the drain or in the regular trash.[7][8]

    • Follow all institutional, local, state, and federal regulations for hazardous waste disposal.

Spill and Decontamination Procedures

In the event of a spill, take the following immediate actions:

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Wear Appropriate PPE: Don appropriate PPE before attempting to clean the spill.

  • Neutralization (for small spills): For small spills of this compound solutions, cautious neutralization may be possible. Since alkaloids are basic, a dilute acid (e.g., 5% acetic acid or citric acid) can be used to neutralize the spill.[9][10][11][12] Monitor the pH to ensure it is near neutral before proceeding with cleanup. Caution: This should only be performed by trained personnel and for very small, manageable spills.

  • Absorb and Collect: Use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to absorb the spill.

  • Package and Label: Collect the absorbed material and any contaminated items in a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable laboratory detergent and water.

  • Report: Report the spill to your EHS office.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: this compound Waste Generated ppe Wear Appropriate PPE (Goggles, Lab Coat, Gloves) start->ppe assess Assess Waste Characteristics (Solid, Liquid, Contaminated Material) segregate Segregate Waste into a Labeled, Compatible Container assess->segregate ppe->assess label Label Container: 'Hazardous Waste' 'this compound' List all components and date segregate->label store Store in a Secure, Ventilated Area with Secondary Containment label->store contact_ehs Contact Environmental Health & Safety (EHS) or Licensed Waste Contractor store->contact_ehs provide_info Provide All Available Information on this compound contact_ehs->provide_info pickup Arrange for Professional Waste Pickup and Disposal provide_info->pickup end End: Proper Disposal Complete pickup->end

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and comply with all applicable regulations. The primary responsibility for safe disposal lies with the generator of the waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.